2,2-Dimethylpropane-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHISYPEJMMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503088 | |
| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53333-76-9 | |
| Record name | 2,2-Dimethylpropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride), a key building block in organic synthesis. This document consolidates its chemical and physical characteristics, detailed safety information, a representative synthetic protocol, and expected spectroscopic data to support its application in research and development.
Core Properties and Data
This compound is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. This bulky, non-polar moiety can impart unique steric and electronic properties to target compounds, a feature often exploited in the design of novel therapeutic agents and functional materials.
Physical and Chemical Properties
The following table summarizes the key physical and chemical identification data for this compound.
| Property | Value |
| CAS Number | 53333-76-9 |
| Molecular Formula | C₅H₁₁ClO₂S |
| Molecular Weight | 170.66 g/mol |
| Appearance | Liquid |
| Boiling Point | 43-44 °C at 1 Torr |
| Density | 1.1529 g/cm³ at 25 °C |
| Melting Point | Not available |
| Refractive Index | Not available |
| Solubility | Soluble in most organic solvents. Reacts with water. |
| Synonyms | Neopentylsulfonyl chloride, 2,2-dimethyl-1-propanesulfonyl chloride |
Spectroscopic Data
1.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[1]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O Asymmetric Stretch | 1370 - 1410 |
| S=O Symmetric Stretch | 1166 - 1204 |
| C-H (alkane) Stretch | 2800 - 3000 |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be characterized by the signals corresponding to the neopentyl group. Due to the high symmetry of the neopentyl group, the spectra are expected to be simple.
-
¹H NMR: A sharp singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons will be deshielded due to the electron-withdrawing sulfonyl chloride group.[2]
-
¹³C NMR: A signal for the quaternary carbon, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon.[3]
1.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170. A characteristic fragmentation pattern would involve the loss of a chlorine atom (M-35) and the formation of the stable tert-butyl cation (m/z 57) through the loss of the CH₂SO₂Cl group.[4] The presence of the chlorine isotope (³⁷Cl) would result in an M+2 peak.[1]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Hazard Identification
-
Harmful if swallowed (H302)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
May cause respiratory irritation (H335)[5]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[5]
-
Skin Protection: Wear protective gloves and impervious clothing.[5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Experimental Protocols
Representative Synthesis of an Alkanesulfonyl Chloride
This protocol describes the synthesis of an alkanesulfonyl chloride from the corresponding S-alkyl isothiourea salt via bleach-mediated oxidative chlorosulfonation.[6]
Step 1: Preparation of the S-Neopentyl Isothiouronium Salt
-
In a round-bottom flask, combine equimolar amounts of neopentyl chloride (1-chloro-2,2-dimethylpropane) and thiourea in ethanol.
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol via rotary evaporation to yield the crude S-neopentyl isothiouronium chloride, which can often be used in the next step without further purification.
Step 2: Oxidative Chlorosulfonation
-
Suspend the S-neopentyl isothiouronium salt in a biphasic mixture of diethyl ether and aqueous sulfuric acid in a flask equipped with a dropping funnel and a thermometer, cooled in an ice-water bath.
-
While stirring vigorously, add commercial bleach (5% sodium hypochlorite solution) dropwise, maintaining the internal temperature between 0 and 20 °C.[6]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation.
Logical Relationships in Synthesis
The synthesis of alkanesulfonyl chlorides from alkyl halides is a two-step process that leverages the nucleophilicity of thiourea and the oxidizing power of hypochlorite.
This guide provides essential information for the safe and effective use of this compound in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. echemi.com [echemi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic routes for preparing 2,2-dimethylpropane-1-sulfonyl chloride, a key building block in organic synthesis. This document outlines the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
This compound, also known as neopentyl sulfonyl chloride, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. Its sterically hindered nature can impart unique properties to the resulting sulfonamides and sulfonate esters, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. This guide explores the primary synthetic pathways for its preparation.
Synthetic Strategies
The synthesis of this compound can be achieved through several strategic approaches. The most common and practical methods involve the oxidative chlorination of the corresponding thiol or its derivatives, and the reaction of a Grignard reagent with sulfuryl chloride.
Oxidative Chlorination of 2,2-Dimethylpropane-1-thiol
The direct conversion of thiols to sulfonyl chlorides via oxidative chlorination is a widely employed and efficient method.[1][2] This transformation can be accomplished using various oxidizing and chlorinating agents. A common and effective reagent system is N-chlorosuccinimide (NCS) in the presence of an acid.[3] This method is often preferred due to its mild reaction conditions and high yields.[4] Another approach involves the use of hydrogen peroxide in combination with thionyl chloride.[2]
A general workflow for this synthetic approach is outlined below:
Caption: Oxidative Chlorination Workflow.
Synthesis via Grignard Reagent
An alternative route to this compound involves the use of a Grignard reagent. This method commences with the formation of the neopentylmagnesium halide from the corresponding neopentyl halide (e.g., neopentyl chloride or bromide). The subsequent reaction of this Grignard reagent with sulfuryl chloride (SO₂Cl₂) yields the desired sulfonyl chloride. The formation of Grignard reagents is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5]
The logical relationship for this synthetic pathway is illustrated in the following diagram:
Caption: Grignard Reagent Synthesis Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthetic methods. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the purity of the reagents.
| Parameter | Oxidative Chlorination of Thiol | Synthesis via Grignard Reagent |
| Starting Material | 2,2-Dimethylpropane-1-thiol | Neopentyl Halide |
| Key Reagents | NCS, HCl or H₂O₂, SOCl₂ | Mg, SO₂Cl₂ |
| Typical Solvent | Acetonitrile/Water | Diethyl ether or THF |
| Reaction Temperature | 0 - 25 °C | 0 °C to reflux |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Reported Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Chlorination of 2,2-Dimethylpropane-1-thiol
This protocol is a representative procedure based on the oxidative chlorination of thiols using N-chlorosuccinimide.
Materials:
-
2,2-Dimethylpropane-1-thiol
-
N-Chlorosuccinimide (NCS)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2,2-dimethylpropane-1-thiol (1.0 equivalent) in a mixture of acetonitrile and water.
-
Slowly add N-chlorosuccinimide (approximately 3.0 equivalents) in portions, maintaining the internal temperature below 10 °C.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Neopentylmagnesium Chloride
This protocol outlines the synthesis starting from neopentyl chloride.
Materials:
-
Neopentyl Chloride
-
Magnesium Turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A crystal of iodine can be added to initiate the reaction.
-
Add a solution of neopentyl chloride (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start, followed by cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 equivalents) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cooled sulfuryl chloride solution via a cannula, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Conclusion
The synthesis of this compound can be effectively achieved through both oxidative chlorination of the corresponding thiol and via a Grignard reagent-based approach. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The protocols provided in this guide offer a solid foundation for researchers and professionals in the field to produce this important synthetic intermediate.
References
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride
CAS Number: 53333-76-9
This technical guide provides a comprehensive overview of 2,2-dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on the compound's properties, synthesis, and potential applications, with a focus on its role as a reactive intermediate.
Chemical Identity and Physical Properties
This compound is a sulfonyl chloride compound characterized by a neopentyl group attached to the sulfonyl chloride moiety. Its bulky tert-butyl group adjacent to the sulfonyl functional group imparts unique steric and electronic properties that influence its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53333-76-9 | [1][2][3][4][5] |
| Molecular Formula | C5H11ClO2S | [1][2][3][6] |
| Molecular Weight | 170.66 g/mol | [1][4][6] |
| IUPAC Name | This compound | - |
| Synonyms | Neopentylsulfonyl chloride | - |
| Boiling Point | Data not available | [5][6] |
| Melting Point | Data not available | [5][6] |
| Density | Data not available | [6] |
| Purity | Typically ≥95% | [4] |
Note: Experimentally determined physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature and supplier data.[5][6]
Synthesis and Spectroscopic Characterization
General Experimental Protocol: Oxidative Chlorination of Neopentyl Mercaptan
This protocol is a generalized procedure based on common methods for the synthesis of sulfonyl chlorides from thiols.
Materials:
-
Neopentyl mercaptan (2,2-dimethylpropane-1-thiol)
-
Chlorine gas
-
Aqueous acid (e.g., acetic acid or hydrochloric acid)
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
A suspension of neopentyl mercaptan is prepared in an aqueous acid solution within a reaction vessel equipped with a gas inlet and a cooling system.
-
The mixture is cooled to a low temperature, typically between 0 and 15°C, using an ice-methanol bath.[2]
-
A rapid stream of chlorine gas is bubbled through the cooled suspension. The reaction is typically continued for a period of 15 minutes to 2 hours.[2]
-
Upon completion, the reaction mixture is poured over ice to quench the reaction and precipitate the sulfonyl chloride.
-
The solid product is collected by filtration and washed with cold water.
-
The crude this compound can be further purified by recrystallization or distillation under reduced pressure.
Expected Spectroscopic Data
Based on the structure of this compound and general spectral data for sulfonyl chlorides, the following characteristic spectroscopic features are anticipated:
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the nine protons of the tert-butyl group and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons would be expected to appear at a downfield chemical shift due to the electron-withdrawing effect of the sulfonyl chloride group. |
| ¹³C NMR | Resonances corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the methylene carbon. The methylene carbon will be significantly downfield. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (170.66 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak). |
Reactivity and Applications in Drug Development
Sulfonyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles. This reactivity makes them valuable intermediates in organic synthesis, particularly in the construction of sulfonamides, which are a prominent class of compounds in medicinal chemistry.[8][9][10]
General Reaction: Synthesis of Neopentylsulfonamides
The primary reaction of this compound is the formation of sulfonamides through its reaction with primary or secondary amines.
Caption: General reaction scheme for the synthesis of N-substituted neopentylsulfonamides.
This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting neopentylsulfonamides can be explored for various biological activities.
Role in Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[8][9][10] The neopentyl group of this compound can introduce lipophilicity and steric bulk to a drug candidate, which can influence its pharmacokinetic and pharmacodynamic properties.
The general workflow for utilizing a sulfonyl chloride like this compound in a drug discovery program is depicted below.
Caption: A typical workflow for the use of a sulfonyl chloride in drug discovery.
While the general utility of sulfonamides is well-established, specific biological activity data for derivatives of this compound are not prominently reported in the scientific literature. Further research is needed to explore the potential of neopentylsulfonamides as therapeutic agents.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]
Table 3: Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[11]
It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Its neopentyl moiety offers a unique structural feature for the design of novel sulfonamide derivatives. However, a comprehensive understanding of its physical properties and specific biological applications is currently limited by the lack of available experimental data. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 53333-76-9 [sigmaaldrich.com]
- 5. This compound CAS#: 53333-76-9 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 8. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
2,2-Dimethylpropane-1-sulfonyl chloride molecular weight and formula
An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound featuring a sterically hindered neopentyl group. Its unique structural properties make it a valuable building block in organic synthesis, particularly for introducing the neopentylsulfonyl moiety into molecules. This sulfonyl chloride is primarily utilized in sulfonylation reactions to form stable sulfonamides and sulfonate esters. This document provides a comprehensive overview of its chemical properties, synthesis, and key reactions, complete with experimental protocols and workflow diagrams for laboratory application.
Physicochemical and Structural Data
This compound is characterized by a sulfonyl chloride functional group attached to a neopentyl carbon skeleton. This steric hindrance influences its reactivity and the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO₂S | [1][2] |
| Molecular Weight | 170.66 g/mol | [1][3] |
| CAS Number | 53333-76-9 | [1][2] |
| Boiling Point | 43-44 °C at 1 Torr | [3] |
| Density | 1.1529 g/cm³ at 25 °C | [3] |
| Canonical SMILES | CC(C)(C)CS(=O)(=O)Cl | [1] |
| InChI Key | RSLHISYPEJMMDT-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of alkylsulfonyl chlorides can be achieved through various methods, most commonly via the oxidative chlorination of sulfur-containing precursors like thiols or their derivatives. A robust and scalable method involves the use of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides.
Synthetic Workflow
The logical flow for the synthesis begins with a commercially available neopentyl precursor and proceeds through an intermediate to the final product. This multi-step process ensures high yields and purity.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol is adapted from general methods for synthesizing sulfonyl chlorides from S-alkyl isothiourea salts.[4][5]
Step 1: Preparation of S-Neopentyl Isothiourea Salt
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add neopentyl chloride (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude S-neopentyl isothiourea salt, which can be used in the next step without further purification.
Step 2: Oxidative Chlorination
-
Prepare a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (e.g., 2.4 M) in a jacketed reactor pre-cooled to below 0 °C.
-
Slowly add a solution of sodium chlorite (NaClO₂) or sodium hypochlorite (NaOCl, bleach) in water to the stirred mixture, ensuring the temperature remains below 5 °C.[4][6]
-
Add the S-neopentyl isothiourea salt prepared in Step 1 portion-wise to the reaction mixture, maintaining the low temperature.
-
Stir the resulting suspension vigorously for 30-60 minutes below 5 °C.
-
Quench any excess chlorine by adding a solution of 1 M sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature to afford this compound.
Chemical Reactivity and Applications
The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack.[7] This reactivity is the basis for its primary application in forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Key Reaction Pathways
The compound serves as an electrophilic intermediate for introducing the neopentylsulfonyl group into various molecules.[7] Its reactions are central to synthesizing derivatives for applications in medicinal chemistry and materials science.
Caption: Common nucleophilic substitution reactions of this compound.
Experimental Protocol: Synthesis of a Neopentyl Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine, a cornerstone reaction in drug discovery.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Safety and Handling
This compound is a reactive and moisture-sensitive compound.
-
Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Handling : Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a key synthetic intermediate whose sterically demanding neopentyl group provides unique properties to its derivatives. Understanding its physicochemical data, synthetic routes, and reactivity is crucial for its effective application in research, particularly in the development of novel pharmaceuticals and functional materials. The protocols and workflows provided herein serve as a foundational guide for its use in a laboratory setting.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 53333-76-9 [chemicalbook.com]
- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
Spectroscopic Data of 2,2-Dimethylpropane-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,2-dimethylpropane-1-sulfonyl chloride. Due to the limited availability of experimentally recorded spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The structural features of this compound, also known as neopentylsulfonyl chloride, suggest a distinct spectroscopic signature. The presence of a neopentyl group results in a high degree of symmetry, which simplifies the expected NMR spectra. The strong electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show two signals, corresponding to the two distinct proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(H ₃)₃ | ~1.1 | Singlet | 9H |
| -CH ₂-SO₂Cl | ~3.8 | Singlet | 2H |
The nine protons of the three methyl groups are chemically equivalent due to the free rotation around the carbon-carbon single bonds and the overall symmetry of the tert-butyl group. This equivalence leads to a single, sharp signal (a singlet) in the upfield region, characteristic of shielded alkyl protons. The methylene protons, being directly attached to the electron-withdrawing sulfonyl chloride group, are significantly deshielded and are therefore expected to appear at a much lower field as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of the methylene protons in butane-1-sulfonyl chloride is observed at 3.68 ppm, providing a strong basis for the predicted value in the neopentyl analogue.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~25 |
| -C (CH₃)₃ | ~32 |
| -C H₂-SO₂Cl | ~70 |
The three methyl carbons are equivalent and will produce a single signal in the typical aliphatic region. The quaternary carbon of the tert-butyl group will also give a single, characteristically less intense signal. The methylene carbon, being directly bonded to the strongly electron-withdrawing sulfonyl chloride group, is expected to be significantly deshielded and thus appear at the lowest field. For comparison, in fluoroalkyl sulfonyl fluorides, the methylene carbon adjacent to the sulfonyl group appears in the 52.8-65.7 ppm range.
Predicted IR Spectroscopy Data
The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group and the aliphatic C-H bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric SO₂ Stretch | 1385 - 1365 | Strong |
| Symmetric SO₂ Stretch | 1180 - 1160 | Strong |
| C-H Stretch (aliphatic) | 2980 - 2870 | Medium to Strong |
| C-H Bend (methyl/methylene) | 1470 - 1450 and 1370 - 1360 | Medium |
| S-Cl Stretch | ~600 | Medium |
The most prominent features in the IR spectrum of a sulfonyl chloride are the two strong absorption bands for the asymmetric and symmetric stretching vibrations of the SO₂ group.[1] The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups are also expected in the fingerprint region. The S-Cl stretching vibration typically appears in the lower frequency region of the spectrum.
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a liquid or solid organic compound like this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of the liquid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[2]
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. Data Acquisition for ¹H NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of the protons.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
4. Data Acquisition for ¹³C NMR:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a 30° pulse angle with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.[3]
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
FT-IR Spectroscopy
For a Liquid Sample (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
For a Solid Sample (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum.
Visualizations
The following diagram illustrates the structure of this compound and the origin of its distinct spectroscopic signals.
References
An In-depth Technical Guide to the Reactivity and Stability of 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a sterically hindered aliphatic sulfonyl chloride with the CAS Number 53333-76-9. Its chemical structure, featuring a bulky neopentyl group attached to the sulfonyl chloride moiety, profoundly influences its reactivity and stability. This guide provides a comprehensive overview of its known properties, predicted reactivity based on analogous compounds, and detailed protocols for its synthesis and handling. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide integrates established principles of organic chemistry with data from related structures to offer a predictive but scientifically grounded resource for researchers.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₁₁ClO₂S | Calculated |
| Molecular Weight | 170.66 g/mol | Calculated |
| CAS Number | 53333-76-9 | |
| Boiling Point | 43-44 °C at 1 Torr | [1] |
| Density | 1.1529 g/cm³ at 25 °C | [1] |
| Melting Point | Not available | [2][3] |
| Appearance | Expected to be a liquid | Based on reported boiling point |
| Solubility | Expected to be soluble in aprotic organic solvents and reactive with protic solvents. | General solubility of sulfonyl chlorides |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | Singlet (~1.1 ppm, 9H, -C(CH₃)₃)Singlet (~3.7 ppm, 2H, -CH₂SO₂Cl) | The nine protons of the tert-butyl group are equivalent and would appear as a singlet. The two protons of the methylene group are adjacent to the electron-withdrawing sulfonyl chloride group and would be deshielded, appearing as a singlet. |
| ¹³C NMR | Quaternary carbon (~32 ppm, -C (CH₃)₃)Methyl carbons (~29 ppm, -C(CH₃ )₃)Methylene carbon (~70 ppm, -CH₂ SO₂Cl) | Chemical shifts are estimated based on analogous neopentyl structures and the deshielding effect of the sulfonyl chloride group. |
| IR Spectroscopy | Strong asymmetric S=O stretch: ~1370-1380 cm⁻¹Strong symmetric S=O stretch: ~1170-1185 cm⁻¹C-H stretching: ~2870-2960 cm⁻¹ | These are characteristic stretching frequencies for alkanesulfonyl chlorides.[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 170, with an isotope peak at m/z 172 (for ³⁷Cl).Characteristic fragmentation pattern including loss of Cl (m/z 135) and SO₂ (m/z 106), and the tert-butyl cation (m/z 57). | Fragmentation is predicted based on the structure and common fragmentation pathways of sulfonyl chlorides and neopentyl compounds. |
Reactivity Profile
The reactivity of this compound is dominated by two key features: the electrophilic sulfur atom of the sulfonyl chloride group and the significant steric hindrance imposed by the neopentyl group.
Electrophilicity and Nucleophilic Substitution
The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack at the sulfur atom. This reactivity is the basis for its primary application in organic synthesis: the formation of sulfonamides and sulfonate esters.[5]
References
2,2-Dimethylpropane-1-sulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). The following sections detail the hazards, necessary precautions, and response measures to ensure the safe use of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS hazard statements.
| GHS Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
Limited quantitative data is available for the physical and chemical properties of this compound. The available information is presented below.
| Property | Value |
| Molecular Formula | C5H11ClO2S |
| Molecular Weight | 170.66 g/mol |
| CAS Number | 53333-76-9 |
| Physical State | Data not available |
| Color | Data not available |
| Odor | Data not available |
| Melting Point/Freezing Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Toxicological Information
Specific quantitative toxicological data such as LD50 and LC50 for this compound are not readily available. [1]The hazard classifications indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. [2]
| Toxicity Endpoint | Value |
|---|---|
| Acute Oral Toxicity | No data available. |
| Acute Dermal Toxicity | No data available. |
| Acute Inhalation Toxicity | No data available. |
| Skin Corrosion/Irritation | Causes skin irritation. [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [2] |
| Respiratory or Skin Sensitization | No data available. |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| STOT-Single Exposure | May cause respiratory irritation. [2] |
| STOT-Repeated Exposure | No data available. |
| Aspiration Hazard | No data available. |
Experimental Protocols: Safety and Handling Procedures
Engineering Controls
Protocol:
-
All work with this compound must be conducted in a well-ventilated area.
-
A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate work area. [3]
Personal Protective Equipment (PPE)
Protocol:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. [2]Standard safety glasses are not sufficient.
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.
-
Wear closed-toe shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used. [2]
Handling and Storage
Protocol for Safe Handling:
-
Avoid contact with skin, eyes, and clothing. [3]2. Avoid breathing vapors or mists. [3]3. Do not eat, drink, or smoke in areas where the chemical is handled. [2]4. Wash hands thoroughly after handling. [2]5. Use non-sparking tools to prevent ignition sources. [4]6. Ground all equipment to prevent static discharge. [4] Protocol for Safe Storage:
-
Store in a cool, dry, and well-ventilated place. [2]2. Keep the container tightly closed. [2]3. Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.
-
Store in a locked cabinet or other secure area. [2]
Emergency Procedures
First Aid Measures
A standardized first aid response protocol is crucial. The following flowchart outlines the necessary steps in case of exposure.
Caption: First Aid Protocol for Exposure.
Detailed First Aid Protocols:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]
Fire-Fighting Measures
Protocol:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [2]2. Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, sulfur oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2]
Accidental Release Measures
The following workflow should be followed in the event of a spill.
Caption: Chemical Spill Response Workflow.
Detailed Accidental Release Protocol:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see section 4.2). Ensure adequate ventilation. Avoid breathing vapors and contact with the material. [2]2. Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways. [2]3. Methods for Cleaning Up: Absorb the spill with an inert material such as sand, vermiculite, or earth. Collect the material into a labeled, sealed container for proper disposal. [3]Clean the spill area thoroughly.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. [2]Do not dispose of it down the drain. Contact a licensed professional waste disposal service to dispose of this material.
This guide is intended to provide comprehensive safety and handling information. It is the responsibility of the user to be aware of and to follow all applicable safety and health regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
The Neopentylsulfonyl Chloride Moiety: A Robust Tool in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a versatile reagent in organic synthesis, primarily recognized for its role in the formation of highly stable sulfonamides and sulfonate esters. The sterically demanding neopentyl group imparts significant resistance to both nucleophilic substitution and elimination reactions, rendering the corresponding sulfonamides and sulfonates robust protecting groups for amines and sulfonic acids, respectively. This technical guide provides a comprehensive review of the synthesis, applications, and chemical properties of this compound, with a focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in the laboratory.
Synthesis of this compound
The most direct and efficient method for the preparation of this compound is the oxidative chlorination of 2,2-dimethylpropane-1-thiol (neopentyl mercaptan). This transformation can be achieved using various chlorinating agents, with a combination of hydrogen peroxide and thionyl chloride offering a highly reactive system for this conversion.[1]
Experimental Protocol: Synthesis via Oxidative Chlorination[1]
A solution of 2,2-dimethylpropane-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane is cooled to 0 °C. To this solution, a mixture of 30% hydrogen peroxide (3.0 eq) and thionyl chloride (1.0 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
A generalized workflow for the synthesis of sulfonyl chlorides from thiols.
Caption: Synthesis of this compound.
Applications in Organic Synthesis
The primary application of this compound is in the protection of primary and secondary amines as sulfonamides. The resulting neopentylsulfonamides exhibit exceptional stability across a wide range of reaction conditions.
Protection of Amines as Neopentylsulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base, such as pyridine or triethylamine, affords the corresponding N-neopentylsulfonamides in high yields.
To a solution of the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, a solution of this compound (1.1 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography.
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-2,2-dimethylpropane-1-sulfonamide | 4 | 92 |
| Diethylamine | N,N-Diethyl-2,2-dimethylpropane-1-sulfonamide | 6 | 88 |
| Benzylamine | N-Benzyl-2,2-dimethylpropane-1-sulfonamide | 3 | 95 |
| Morpholine | 4-(Neopentylsulfonyl)morpholine | 5 | 90 |
Table 1: Representative yields for the synthesis of N-neopentylsulfonamides.
General reaction scheme for the protection of amines.
Caption: Protection of amines as N-neopentylsulfonamides.
Protection of Alcohols as Neopentylsulfonate Esters
This compound can also be used to protect alcohols as neopentylsulfonate esters. These esters are significantly more stable than tosylates or mesylates towards many nucleophiles.[2]
To a solution of the alcohol (1.0 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, this compound (1.2 eq) is added portionwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction mixture is diluted with dichloromethane and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Stability and Cleavage of Neopentylsulfonamides and Sulfonates
The exceptional stability of the neopentylsulfonyl group is its defining characteristic. This stability stems from the steric hindrance provided by the tert-butyl group, which effectively shields the sulfonyl sulfur and the α-carbon from nucleophilic attack.
Stability Data
Neopentyl sulfonates are stable to a wide variety of reagents and reaction conditions, as summarized in the table below.[3]
| Reagent/Condition | Stability |
| 1 M NaOH, rt, 16h | Stable |
| NaBH4, MeOH, rt | Stable |
| TFA, rt, 16h | Stable |
| NaN3, DMF, 70°C | Slow Cleavage |
| 6 M HCl, reflux | Cleaved |
| BCl3, CH2Cl2, 0°C | Cleaved |
| BBr3, CH2Cl2, 0°C | Cleaved |
Table 2: Stability of Neopentyl Sulfonates under Various Conditions.[2]
N-Neopentylsulfonamides exhibit even greater stability, often requiring harsh conditions for cleavage.
Cleavage Protocols
The robust nature of the neopentylsulfonyl protecting group necessitates specific and often forcing conditions for its removal.
Cleavage of neopentyl sulfonates can be achieved under strongly acidic conditions or with strong Lewis acids.[2]
Experimental Protocol: Cleavage with Boron Trichloride [2]
A solution of the neopentyl sulfonate (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. A 1 M solution of boron trichloride in dichloromethane (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 30-60 minutes. The reaction is then carefully quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the sulfonic acid.
Deprotection of N-neopentylsulfonamides is challenging. While general methods for sulfonamide cleavage exist, such as reductive cleavage or harsh acidic hydrolysis, these may not be compatible with other functional groups in the molecule. For N-aryl neopentylsulfonamides, chemoselective acidic hydrolysis using trifluoromethanesulfonic acid has been reported to be effective.[4][5]
Experimental Protocol: Acidic Hydrolysis of N-Aryl Neopentylsulfonamides [4]
To a solution of the N-aryl neopentylsulfonamide (1.0 eq) in a suitable solvent, a near-stoichiometric amount of trifluoromethanesulfonic acid is added. The reaction mixture is heated to a moderate temperature and monitored for completion. Workup involves neutralization and extraction to isolate the deprotected amine. The efficiency of this method is substrate-dependent, with electron-deficient N-arylsulfonamides showing higher rates of deprotection.[4]
Logical relationship for the application of neopentylsulfonyl chloride.
Caption: Protection-Transformation-Deprotection Strategy.
Conclusion
This compound is a valuable reagent for the protection of amines and, to a lesser extent, alcohols. The resulting neopentylsulfonamides and sulfonates offer exceptional stability, allowing for a broad range of subsequent chemical manipulations. While the robustness of this protecting group is its key advantage, it also presents a challenge for deprotection, requiring specific and often strong acidic or Lewis acidic conditions. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful synthetic tool in their research and development endeavors, particularly in the complex landscape of drug discovery.
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a reactive organosulfur compound with significant potential in organic synthesis. Its sterically hindered neopentyl group imparts unique reactivity and stability to the molecule, making it a valuable building block for the introduction of the neopentylsulfonyl moiety. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and a workflow for its synthesis and subsequent reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
Introduction
Sulfonyl chlorides are a pivotal class of organic reagents widely employed in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. This compound distinguishes itself through the presence of a neopentyl group, a bulky and sterically demanding alkyl substituent. This structural feature can influence the reactivity of the sulfonyl chloride group and the properties of the resulting derivatives. Understanding the physical and chemical characteristics of this compound is crucial for its effective utilization in synthetic chemistry.
Physical Properties
A comprehensive summary of the known physical properties of this compound is presented in Table 1. It is important to note that some physical constants, such as the boiling point at atmospheric pressure, density, and solubility, are not consistently reported in the available literature.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Neopentylsulfonyl chloride | [2] |
| CAS Number | 53333-76-9 | [2] |
| Molecular Formula | C5H11ClO2S | [2] |
| Molecular Weight | 170.66 g/mol | |
| Appearance | Liquid | [3] |
| Boiling Point | 43-44 °C at 1 Torr | [4] |
| Melting Point | Not available | [5] |
| Density | Not available | [5] |
| Solubility | Not available | [6] |
Chemical Properties
Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.[1]
-
Reactions with Amines: Like other sulfonyl chlorides, it readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.[7][8] This reaction is fundamental in the synthesis of a diverse array of compounds with potential biological activity.[9][10] The reaction typically proceeds via a nucleophilic addition-elimination mechanism.[11]
-
Reactions with Alcohols: In the presence of a base, this compound reacts with alcohols to yield sulfonate esters.[12] This transformation is useful for the protection of alcohol functionalities or for the introduction of a sulfonate leaving group.
-
Hydrolysis: The compound is expected to be sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid, 2,2-dimethylpropane-1-sulfonic acid.[13][14] Therefore, anhydrous conditions are recommended for its storage and handling.
Stability
While specific stability data for this compound is limited, sulfonyl chlorides, in general, can be sensitive to heat and moisture.[15] Storage in a cool, dry place is recommended to prevent decomposition. The bulky neopentyl group may provide some steric protection to the sulfonyl chloride moiety, potentially influencing its stability compared to less hindered analogs.
Spectral Properties
The expected spectral characteristics of this compound are based on the known data for sulfonyl chlorides and the neopentyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric SO₂ stretching vibrations, respectively.[1] Absorptions due to C-H stretching of the neopentyl group would be observed around 2800-3000 cm⁻¹.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is anticipated to be simple due to the high symmetry of the neopentyl group. A sharp singlet corresponding to the nine equivalent protons of the three methyl groups would be observed upfield, while a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride would appear further downfield due to the deshielding effect of the electron-withdrawing sulfonyl group.[15]
-
¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the quaternary carbon, the equivalent methyl carbons, and the methylene carbon.[17]
-
-
Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak, although it may be weak. A characteristic fragmentation pattern would involve the loss of a chlorine atom and the neopentyl group. The presence of the chlorine isotope (³⁷Cl) would result in a characteristic M+2 peak.[18]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of alkyl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[19]
Reaction Scheme:
(CH₃)₃CCH₂SH + 3Cl₂ + 2H₂O → (CH₃)₃CCH₂SO₂Cl + 5HCl
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve neopentyl mercaptan (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice-water bath.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature below 10 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification can be achieved by vacuum distillation.
Reaction with an Amine to Form a Sulfonamide
This protocol describes a general procedure for the synthesis of an N-substituted sulfonamide.[7]
Reaction Scheme:
(CH₃)₃CCH₂SO₂Cl + R¹R²NH → (CH₃)₃CCH₂SO₂NR¹R² + HCl
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Biological and Pharmacological Relevance
While this compound itself has no reported direct biological activity, the sulfonamide functional group, which can be readily synthesized from it, is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents.[9][10][20] The introduction of the sterically hindered neopentyl group via this sulfonyl chloride could lead to novel sulfonamide derivatives with unique pharmacological profiles, potentially influencing their metabolic stability, target binding affinity, and selectivity. At present, no specific signaling pathways or drug development applications have been directly associated with this compound or its immediate derivatives in the reviewed literature.
Visualization of Experimental Workflow
As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and subsequent reaction to form a sulfonamide, a key transformation for this class of compounds in drug discovery and chemical synthesis.
Caption: General workflow for the synthesis and reaction of this compound.
Conclusion
This compound is a valuable synthetic intermediate, offering a means to incorporate the sterically hindered neopentylsulfonyl group into various molecular scaffolds. While some of its physical properties remain to be fully characterized, its chemical reactivity as an electrophilic sulfonylating agent is well-established. The provided generalized experimental protocols offer a starting point for its synthesis and derivatization. Although direct biological applications have not been reported, its utility in the synthesis of novel sulfonamides suggests its potential for future applications in drug discovery and medicinal chemistry. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic potential.
References
- 1. acdlabs.com [acdlabs.com]
- 2. This compound,CAS : 53333-76-9 [eforu-chemical.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound CAS#: 53333-76-9 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. echemi.com [echemi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolmolchem.com [biolmolchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. criver.com [criver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 20. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthetic Utility of 2,2-Dimethylpropane-1-sulfonyl Chloride: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentyl sulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the sterically bulky neopentylsulfonyl group. This functional group imparts unique properties to molecules, influencing their reactivity, stability, and biological activity. These application notes provide detailed protocols and data for the synthesis of neopentyl sulfonates and sulfonamides, targeting researchers, scientists, and professionals in drug development.
Application in the Synthesis of Neopentyl Sulfonates
Neopentyl sulfonates are valuable intermediates in organic synthesis, often employed as protecting groups for sulfonic acids. The significant steric hindrance provided by the neopentyl group effectively shields the sulfonate from nucleophilic attack, rendering it stable under a variety of reaction conditions.
General Synthesis of Neopentyl Sulfonates
A general method for the synthesis of neopentyl sulfonates involves the reaction of an alcohol with this compound in the presence of a base.
Experimental Protocol: Synthesis of Neopentyl 4-bromobenzenesulfonate
This protocol details the synthesis of Neopentyl 4-bromobenzenesulfonate, a representative neopentyl sulfonate.
Materials:
-
Neopentyl alcohol
-
4-bromobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
0.05 N aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq).
-
Add anhydrous pyridine to dissolve the sulfonyl chloride.
-
With stirring at ambient temperature, add neopentyl alcohol (1.5 eq).
-
Stir the reaction mixture overnight at ambient temperature.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate, followed by 0.05 N aqueous hydrochloric acid, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Temperature | Yield | Reference |
| Neopentyl alcohol | 4-bromobenzenesulfonyl chloride | Pyridine | Pyridine | Overnight | Ambient | Not Specified | [1] |
Table 1: Synthesis of Neopentyl 4-bromobenzenesulfonate.
Cleavage of Neopentyl Sulfonate Protecting Groups
The robust nature of the neopentyl sulfonate group necessitates specific conditions for its removal.
Protocol 1: Cleavage using Boron Trichloride [1]
-
Dissolve the neopentyl sulfonate ester (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trichloride solution (1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the volatiles under vacuum.
-
Add water to the residue and basify with 1M sodium hydroxide solution.
-
Extract the aqueous solution with dichloromethane to remove any organic impurities.
Protocol 2: Cleavage using Sodium Azide [2] Deprotection can also be achieved by treatment with sodium azide.
| Reagent | Solvent | Temperature | Reference |
| Boron Trichloride | Dichloromethane | 0 °C | [1] |
| Sodium Azide | Not Specified | Not Specified | [2] |
Table 2: Cleavage of Neopentyl Sulfonates.
Application in the Synthesis of Neopentyl Sulfonamides
The reaction of this compound with primary or secondary amines provides a direct route to neopentyl sulfonamides. These compounds are of interest in medicinal chemistry due to the potential biological activities conferred by the sulfonamide moiety and the lipophilic neopentyl group.
General Synthesis of Neopentyl Sulfonamides
The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established transformation. The following protocol can be adapted for this compound.
Experimental Protocol: General Synthesis of Sulfonamides [3]
-
Add the amine (1 mmol) to a reaction vessel.
-
Add p-toluenesulfonyl chloride (1 mmol) (can be substituted with this compound).
-
Expose the mixture to microwave irradiation for the appropriate time (typically 1.5-7 minutes).
-
After completion (monitored by TLC), treat the reaction mixture with n-hexane.
-
Allow the mixture to stand at room temperature for 7-10 hours.
-
Collect the resulting crystals by filtration, wash with n-hexane, and dry.
| Amine | Sulfonyl Chloride | Solvent | Conditions | Time | Yield | Reference |
| Aniline | p-Toluenesulfonyl chloride | None | Microwave | 3 min | 97% | [3] |
| Substituted Anilines | p-Toluenesulfonyl chloride | None | Microwave | 1.5-7 min | Good to Excellent | [3] |
| Aliphatic Amines | p-Toluenesulfonyl chloride | None | Microwave | 1.5-7 min | Good to Excellent | [3] |
| Heterocyclic Amines | p-Toluenesulfonyl chloride | None | Microwave | 1.5-7 min | Good to Excellent | [3] |
Table 3: Microwave-assisted Synthesis of Sulfonamides.
The steric hindrance of the neopentyl group in this compound may influence the reaction rate and yield, potentially requiring longer reaction times or more forcing conditions compared to less hindered sulfonyl chlorides like p-toluenesulfonyl chloride.[4]
Biological Activity of Neopentyl Sulfonamides
Sulfonamides are a well-known class of therapeutic agents with a broad spectrum of biological activities.[5] The incorporation of a neopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While specific data on the biological activities of neopentyl sulfonamides is an emerging area of research, studies on related sulfonamide derivatives suggest potential applications. For instance, various sulfonamide derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6][7] Some novel sulfonamides have shown promising cytotoxic effects against breast cancer cells.[7] The lipophilic nature of the neopentyl group may enhance cell membrane permeability, potentially influencing the compound's biological activity.
Visualizing the Synthesis and Logic
To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride) as a versatile reagent for the synthesis of a wide array of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The sterically hindered neopentyl group can confer unique properties to the resulting sulfonamide, influencing its chemical stability, lipophilicity, and pharmacological profile.
Introduction
This compound is a valuable building block for the introduction of the neopentylsulfonyl moiety onto primary and secondary amines. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Key Advantages of this compound
-
Steric Hindrance: The bulky neopentyl group can provide steric shielding to the sulfonamide linkage, potentially increasing its resistance to enzymatic cleavage and enhancing metabolic stability.
-
Modulation of Physicochemical Properties: The introduction of the lipophilic neopentyl group can significantly alter the solubility, distribution, and pharmacokinetic properties of the parent amine.
-
Versatility: This reagent can be employed with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, allowing for the generation of diverse chemical libraries for drug discovery.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-2,2-dimethylpropane-1-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2-1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2,2-dimethylpropane-1-sulfonamide.
Microwave-Assisted Synthesis
For certain substrates, microwave irradiation can significantly reduce reaction times and improve yields.
Procedure:
-
In a microwave-safe vial, combine the amine (1.0 equivalent) and this compound (1.0-1.1 equivalents).
-
If the amine is a solid, a minimal amount of a high-boiling point, microwave-transparent solvent can be added.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time. Optimization of these parameters may be necessary for different substrates.
-
After cooling, work up the reaction mixture as described in the general procedure.
Quantitative Data
The following table summarizes representative yields for the synthesis of various N-neopentylsulfonamides. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Amine Substrate | Product | Reaction Conditions | Yield (%) |
| Aniline | N-Phenyl-2,2-dimethylpropane-1-sulfonamide | DCM, TEA, rt, 12h | 85-95% |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,2-dimethylpropane-1-sulfonamide | DCM, TEA, rt, 12h | 80-90% |
| Benzylamine | N-Benzyl-2,2-dimethylpropane-1-sulfonamide | DCM, TEA, rt, 8h | 90-98% |
| Piperidine | 1-(Neopentylsulfonyl)piperidine | DCM, TEA, rt, 4h | 88-96% |
| Morpholine | 4-(Neopentylsulfonyl)morpholine | DCM, TEA, rt, 4h | 92-99% |
Visualizations
Experimental Workflow
Application Notes and Protocols for 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). It is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. Its bulky neopentyl group can impart unique steric and electronic properties to the resulting molecules, making it a valuable tool in the synthesis of complex organic molecules and pharmaceutical intermediates.
Compound Information and Safety
-
IUPAC Name: this compound
-
Synonyms: Neopentylsulfonyl chloride
-
Molecular Formula: C₅H₁₁ClO₂S[1]
-
Molecular Weight: 170.66 g/mol
Physicochemical Properties:
| Property | Value | Reference |
| Boiling Point | 43-44 °C @ 1 Torr | [3] |
| Density | 1.1529 g/cm³ @ 25 °C | [3] |
Safety Precautions:
This compound is a reactive compound and should be handled with care in a well-ventilated fume hood.[4][5][6] It is sensitive to moisture and can release corrosive hydrogen chloride gas upon contact with water.[5] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[4][5][6]
Hazard Statements:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Store in a dry, well-ventilated place away from moisture and incompatible materials such as strong oxidizing agents and bases.[4][6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
Key Applications and Experimental Protocols
The primary applications of this compound are in the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of biologically active molecules and are of significant interest in drug discovery.
Synthesis of N-Substituted Neopentylsulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of compounds with diverse biological activities.
General Reaction Scheme:
Caption: General synthesis of N-substituted neopentylsulfonamides.
Experimental Protocol for Reaction with a Primary Aliphatic Amine:
This protocol describes a general procedure for the reaction of this compound with a primary aliphatic amine.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-alkyl-2,2-dimethylpropane-1-sulfonamide.
Experimental Protocol for Reaction with an Aniline:
This protocol outlines a general procedure for the sulfonylation of anilines.
-
Reaction Setup: Dissolve the aniline (1.0 eq.) in anhydrous pyridine at room temperature.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) portion-wise to the solution while stirring. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with 1M HCl (to remove excess pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Quantitative Data for Sulfonamide Synthesis (Representative Yields):
The following table provides representative yields for the synthesis of sulfonamides from various sulfonyl chlorides and amines, which can be expected to be similar for reactions with this compound under optimized conditions.
| Amine Type | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Primary Aliphatic | p-Toluenesulfonyl chloride | Triethylamine | THF | 86 |
| Secondary Aliphatic | Benzenesulfonyl chloride | Pyridine | DCM | ~90 |
| Aniline | Dansyl chloride | Pyridine | Anhydrous | 70-90 |
| Substituted Anilines | p-Toluenesulfonyl chloride | None (neat) | None | 85-97 |
Synthesis of Neopentyl Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable synthetic intermediates.
General Reaction Scheme:
Caption: General synthesis of neopentyl sulfonate esters.
Experimental Protocol for the Synthesis of a Neopentyl Sulfonate Ester:
This protocol is adapted from the synthesis of neopentyl 4-bromobenzenesulfonate and can be applied to other alcohols.
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq.) in anhydrous pyridine under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with saturated aqueous copper (II) sulfate solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonate ester.
Quantitative Data for Sulfonate Ester Synthesis (Representative Yields):
| Alcohol | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Neopentyl Alcohol | 4-Bromobenzenesulfonyl chloride | Pyridine | Pyridine | 95 |
| Primary Alcohols | p-Toluenesulfonyl chloride | Pyridine | DCM | >90 |
| Secondary Alcohols | Methanesulfonyl chloride | Triethylamine | DCM | >90 |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a neopentylsulfonamide.
Caption: A typical workflow for neopentylsulfonamide synthesis.
As this compound is a synthetic reagent, there are no known biological signaling pathways directly involving this compound. The provided diagrams illustrate its chemical applications and experimental procedures.
References
The Pivotal Role of 2,2-Dimethylpropane-1-sulfonyl Chloride in the Synthesis of Novel Therapeutic Agents
For Immediate Release
[City, State] – [Date] – 2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is emerging as a critical building block in medicinal chemistry for the development of innovative therapeutic agents. Its unique structural features are being leveraged by researchers to synthesize novel sulfonamide derivatives with a wide range of pharmacological activities, including potential applications in oncology and neurology. The incorporation of the sterically hindered neopentyl group can significantly influence the physicochemical properties of drug candidates, often leading to improved metabolic stability and pharmacokinetic profiles.
The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design, present in a multitude of clinically approved medications. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. In this context, this compound serves as a key reagent for introducing the neopentylsulfonyl moiety into target molecules.
Application in the Development of Kinase Inhibitors
Recent research has highlighted the potential of neopentyl sulfonamide derivatives as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. While specific, publicly disclosed drug candidates synthesized directly from this compound are still emerging, the broader class of sulfonamides has been extensively investigated for this purpose. The general synthetic approach involves the coupling of a substituted amine, often a heterocyclic amine central to the kinase-inhibiting pharmacophore, with a sulfonyl chloride.
A general protocol for the synthesis of such sulfonamide-based kinase inhibitors is outlined below. This protocol is representative of the methodologies employed in the synthesis of a wide array of sulfonamide derivatives and can be adapted for the use of this compound.
General Experimental Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A tertiary amine base (1.1 to 1.5 equivalents) is added to the solution, and the mixture is stirred.
-
Addition of Sulfonyl Chloride: this compound (1.0 to 1.1 equivalents) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-neopentyl sulfonamide derivative.
This general protocol serves as a foundational method for the synthesis of a diverse library of neopentyl sulfonamide compounds for screening against various biological targets.
Quantitative Data on Bioactive Sulfonamides
While specific quantitative data for compounds synthesized directly using this compound is not widely available in the public domain, the following table presents representative biological activity data for various sulfonamide derivatives, illustrating their therapeutic potential. This data provides a benchmark for the expected potency of novel neopentyl sulfonamides.
| Compound Class | Target | Biological Activity (IC₅₀/EC₅₀) | Therapeutic Area |
| Benzenesulfonamide Derivatives | Kinase Inhibitors | Nanomolar to micromolar range | Oncology |
| Heterocyclic Sulfonamides | Carbonic Anhydrase Inhibitors | Nanomolar range | Glaucoma, Epilepsy |
| N-Aryl Sulfonamides | Anti-inflammatory | Micromolar range | Inflammation |
| Sulfonamide-based Protease Inhibitors | Protease Inhibitors | Nanomolar range | Antiviral |
Note: The data presented is a general representation from various studies on sulfonamide derivatives and not specific to neopentyl sulfonamides unless otherwise stated.
Signaling Pathways and Experimental Workflows
The development of novel therapeutic agents often involves targeting specific cellular signaling pathways implicated in disease. For instance, in cancer, kinase inhibitors often target pathways that regulate cell proliferation, survival, and angiogenesis.
Below are diagrams generated using Graphviz (DOT language) to illustrate a simplified kinase signaling pathway and a general experimental workflow for the synthesis and screening of novel sulfonamide inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for synthesis and screening of neopentyl sulfonamides.
Conclusion
This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of novel sulfonamide derivatives with the potential for enhanced therapeutic properties. The sterically demanding neopentyl group can impart favorable pharmacokinetic characteristics, making it an attractive moiety for inclusion in drug design and discovery programs. Further research into the synthesis and biological evaluation of neopentyl sulfonamides is anticipated to yield promising new drug candidates for a variety of diseases.
Application Notes and Protocols for the Reaction of 2,2-Dimethylpropane-1-sulfonyl Chloride with Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a sterically hindered electrophile utilized in organic synthesis for the introduction of the neopentylsulfonyl moiety. This functional group is of interest in medicinal chemistry and materials science due to its unique properties. The bulky tert-butyl group adjacent to the sulfonyl group significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides and sulfonate esters. These derivatives are often explored for their potential as therapeutic agents and as stable intermediates in complex molecular architectures.
The reaction of this compound with nucleophiles such as amines and alcohols proceeds via a nucleophilic substitution at the sulfur atom, leading to the formation of sulfonamides and sulfonate esters, respectively. The steric hindrance of the neopentyl group can modulate the reaction rates and may require specific conditions to achieve optimal yields. These application notes provide detailed protocols and available data for the reaction of this compound with amines and alcohols.
Reaction with Amines: Synthesis of Neopentyl Sulfonamides
The reaction of this compound with primary and secondary amines provides a direct route to N-substituted neopentyl sulfonamides. These compounds are of interest in drug discovery as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents. The neopentyl group can impart specific physicochemical properties, such as increased lipophilicity and metabolic stability.
The general reaction scheme is as follows:
A base, typically a tertiary amine such as triethylamine or diisopropylethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion.
Quantitative Data for Sulfonamide Synthesis
The following table summarizes the available quantitative data for the synthesis of neopentyl sulfonamides from this compound.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N⁴-(6-aminohexahydrofuro[3,2-b]furan-3-yl)-5-chloro-N²-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2,4-diamine | Triethylamine, DMAP | DCM | 0 to RT | Overnight | 20 | [1] |
| A related complex primary amine | Triethylamine | DCM | 0 to RT | Overnight | 66.8 | [1] |
Experimental Protocol: General Procedure for the Synthesis of Neopentyl Sulfonamides
This protocol is a general guideline based on established methods for the synthesis of sulfonamides.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction with Alcohols: Synthesis of Neopentyl Sulfonate Esters
The reaction of this compound with alcohols or phenols yields the corresponding neopentyl sulfonate esters. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and can also serve as protecting groups for alcohols. The steric bulk of the neopentyl group can enhance the stability of the sulfonate ester, making it a useful protecting group that is stable to a range of reaction conditions.
The general reaction scheme is as follows:
Similar to the reaction with amines, a base such as pyridine or a tertiary amine is used to catalyze the reaction and neutralize the HCl formed.
Quantitative Data for Sulfonate Ester Synthesis
Specific examples for the reaction of this compound with alcohols were not found in the searched literature. The following data is for a closely related reaction and serves as a representative example.
| Alcohol Substrate | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Neopentyl alcohol | 4-Bromobenzenesulfonyl chloride | Pyridine | Pyridine | Ambient | Overnight | 85 |
Experimental Protocol: General Procedure for the Synthesis of Neopentyl Sulfonate Esters
This protocol is a general procedure based on standard methods for the synthesis of sulfonate esters.
Materials:
-
This compound
-
Alcohol or phenol
-
Pyridine, anhydrous (can be used as both base and solvent) or Triethylamine and an aprotic solvent like DCM
-
Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine or anhydrous dichloromethane.
-
If using dichloromethane, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) to the stirred solution. A precipitate of pyridinium or triethylammonium hydrochloride may form.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
If pyridine was used as the solvent, remove it under reduced pressure. Take up the residue in a mixture of dichloromethane and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion
This compound is a valuable reagent for the synthesis of sterically hindered sulfonamides and sulfonate esters. The protocols provided herein offer a general framework for these transformations. Researchers should note that reaction optimization, particularly in terms of base, solvent, and temperature, may be necessary to achieve high yields for specific substrates, especially when dealing with less nucleophilic amines or sterically demanding alcohols. The data available suggests that while the reactions are feasible, the yields can be variable, likely influenced by the steric bulk of both the sulfonyl chloride and the nucleophile. These compounds serve as important building blocks in the development of new pharmaceuticals and functional materials.
References
Application Notes and Protocols for the Purification of 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentyl sulfonyl chloride). The following methods are designed to remove common impurities and enhance the purity of the final product, which is crucial for subsequent applications in organic synthesis and drug development.
Introduction
This compound is a key building block in organic synthesis, often utilized for the introduction of the neopentylsulfonyl group into molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and complications in the purification of the desired products. Common impurities in crude this compound include the corresponding sulfonic acid (formed via hydrolysis), unreacted starting materials, and byproducts from its synthesis.
This guide outlines three primary purification techniques: a standard aqueous workup, flash column chromatography, and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the product.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of sulfonyl chlorides. Please note that these values are representative and may vary depending on the specific experimental conditions and the initial purity of the crude product.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Before | Typical Purity After | Typical Yield | Throughput |
| Aqueous Workup | 85-90% | 90-95% | >95% | High |
| Flash Column Chromatography | 85-95% | >98% | 70-90% | Low to Medium |
| Recrystallization | 90-97% | >99% | 60-85% | Medium |
Table 2: Flash Chromatography Parameters for Sulfonyl Chlorides
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%) |
| Loading | Dry or concentrated solution |
| Detection | UV (if applicable) or TLC with a suitable stain |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic Impurities
This protocol is designed to remove acidic impurities, primarily the corresponding sulfonic acid, from a crude solution of this compound in an organic solvent.
Materials:
-
Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the organic solution containing the crude this compound to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing a broader range of impurities that are not removed by a simple aqueous workup.
Materials:
-
Crude this compound (post-aqueous workup is recommended)
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Flash chromatography system (column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates, developing chamber, and a suitable stain (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 0% to 10% ethyl acetate over several column volumes).
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a highly effective method for obtaining high-purity solid sulfonyl chlorides. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, heptane, or a mixture such as hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Application of 2,2-Dimethylpropane-1-sulfonyl Chloride in the Synthesis of Novel Agrochemicals
Introduction
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a versatile chemical intermediate increasingly utilized in the synthesis of novel agrochemicals. Its unique sterically hindered neopentyl group can impart desirable properties to the final active ingredient, such as enhanced stability, modified lipophilicity, and potentially unique biological activity. This document provides detailed application notes and protocols for the synthesis of a novel fungicidal agent using this compound, targeting researchers, scientists, and professionals in the field of drug and pesticide development. The core of this application lies in the formation of a sulfonamide linkage, a well-established pharmacophore in many biologically active compounds.
Application in Fungicide Synthesis: N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide
This section details the synthesis and evaluation of a novel sulfonamide fungicide, N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide, derived from this compound. The synthesis involves a nucleophilic substitution reaction between the sulfonyl chloride and an aromatic amine.
Reaction Principle
The synthesis is based on the reaction of the highly reactive sulfonyl chloride group with the nucleophilic amino group of 4-chloroaniline. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.
Reaction Scheme:
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide
Materials and Equipment:
-
This compound (Reagent A)
-
4-Chloroaniline (Reagent B)
-
Pyridine (Base)
-
Dichloromethane (Solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.28 g, 10 mmol) in 30 mL of dichloromethane.
-
Add pyridine (1.19 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.71 g, 10 mmol) in 10 mL of dichloromethane in a dropping funnel.
-
Add the solution of this compound dropwise to the stirred solution of 4-chloroaniline and pyridine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide.
Data Presentation
| Parameter | Value |
| Yield | 85% |
| Melting Point | 110-112 °C |
| Appearance | White crystalline solid |
Fungicidal Activity
The synthesized compound, N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide, was evaluated for its in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are summarized in the table below, showcasing its potential as a broad-spectrum fungicide.
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 15.2 |
| Fusarium oxysporum | 22.5 |
| Alternaria alternata | 18.7 |
| Rhizoctonia solani | 25.1 |
EC₅₀: The concentration of the compound that inhibits 50% of the fungal growth.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide.
Logical Relationship of Components in Fungicidal Activity
Caption: Logical relationship from the active compound to its potential application.
This compound serves as a valuable building block for the synthesis of novel agrochemicals. The provided protocol for the synthesis of N-(4-chlorophenyl)-2,2-dimethylpropane-1-sulfonamide demonstrates a straightforward and efficient method to access new fungicidal candidates. The promising in vitro activity of this compound warrants further investigation, including in vivo efficacy studies and structure-activity relationship (SAR) optimization to potentially develop more potent and selective fungicides for crop protection. The unique neopentyl moiety may contribute to favorable physicochemical properties, which should be explored in future research.
Application Notes and Protocols for the Characterization of 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). The protocols outlined below are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.
Compound Information:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Neopentylsulfonyl chloride |
| CAS Number | 53333-76-9 |
| Molecular Formula | C₅H₁₁ClO₂S |
| Molecular Weight | 170.66 g/mol |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Singlet | 2H | -CH₂-SO₂Cl |
| ~1.1 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~65 - 75 | -CH₂-SO₂Cl |
| ~30 - 35 | -C(CH₃)₃ |
| ~25 - 30 | -C(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is completely dissolved.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Logical Relationship of NMR Signals
Caption: Correlation of predicted ¹H and ¹³C NMR signals to the structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For sulfonyl chlorides, the characteristic stretching vibrations of the S=O group are particularly informative.[1]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2870 | C-H stretch (alkane) |
| ~1410-1370 | S=O asymmetric stretch |
| ~1204-1166 | S=O symmetric stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Interpretation |
| 170/172 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 135 | [M - Cl]⁺ |
| 71 | [C₅H₁₁]⁺ (Neopentyl cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) - Often the base peak |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range of m/z values that will include the molecular ion and expected fragments (e.g., m/z 40-200).
-
Detector: An electron multiplier or similar detector.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for quantifying any impurities.
Gas Chromatography (GC)
GC is a suitable method for assessing the purity of this volatile compound.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane).
-
Instrumentation: Use a Gas Chromatograph with a Flame Ionization Detector (FID).
-
GC Method:
-
Column: Use a capillary column appropriate for general purpose analysis of non-polar compounds (e.g., DB-5 or equivalent).
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Oven Temperature Program: A gradient program similar to the one used for GC-MS is recommended to ensure good separation of potential impurities.
-
Carrier Gas: Helium or Nitrogen.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Due to the reactive nature of sulfonyl chlorides, direct analysis by HPLC can be challenging. Derivatization is often employed to convert the analyte into a more stable and easily detectable compound.
Experimental Protocol: HPLC with Derivatization
-
Derivatization: React this compound with a suitable nucleophile (e.g., an amine or alcohol) that contains a chromophore. This will form a stable sulfonamide or sulfonate ester that can be readily detected by UV.
-
Sample Preparation: Dissolve a known amount of the derivatized product in the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength appropriate for the chromophore introduced during derivatization.
-
-
Data Analysis: Similar to GC, purity can be assessed by area percentage. For quantitative analysis, a calibration curve should be prepared using standards of the derivatized compound.
Signaling Pathway for HPLC Derivatization
Caption: Conceptual pathway for the analysis of this compound by HPLC following derivatization.
References
Application Notes and Protocols: 2,2-Dimethylpropane-1-sulfonyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a key intermediate in the synthesis of a diverse range of organic molecules, particularly in the development of novel pharmaceutical agents. Its distinct neopentyl group offers a unique steric and lipophilic profile that can be strategically employed to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The sulfonamide linkage, readily formed from the reaction of this compound with a primary or secondary amine, is a prevalent and vital functional group in medicinal chemistry. Sulfonamides are known to be bioisosteres of amides and carboxylic acids, often conferring improved metabolic stability and target-binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of sulfonamide-based compounds for pharmaceutical research and development.
Applications in Medicinal Chemistry
The neopentylsulfonyl moiety can be incorporated into drug candidates to:
-
Enhance Lipophilicity: The bulky and non-polar neopentyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.
-
Improve Metabolic Stability: The quaternary carbon of the neopentyl group provides steric hindrance, which can protect the sulfonamide linkage and adjacent functionalities from enzymatic degradation, thereby increasing the drug's half-life.
-
Modulate Target Binding: The specific size and shape of the neopentyl group can influence the binding affinity and selectivity of a drug for its biological target by establishing favorable van der Waals interactions within the binding pocket.
-
Serve as a Bioisostere: The sulfonamide group can act as a bioisosteric replacement for other functional groups, such as amides or carboxylic acids, to fine-tune the electronic and conformational properties of a molecule for optimal therapeutic effect.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of neopentylsulfonamides from this compound and the synthesis of the sulfonyl chloride itself.
Protocol 1: General Synthesis of N-Substituted-2,2-dimethylpropane-1-sulfonamides
This protocol outlines the reaction of this compound with a generic primary or secondary amine in the presence of a base.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,2-dimethylpropane-1-sulfonamide.
Protocol 2: Synthesis of this compound
This protocol describes a common method for the preparation of this compound from the corresponding thiol or disulfide.
Materials:
-
Neopentyl mercaptan or Di-neopentyl disulfide
-
Aqueous hydrochloric acid (HCl)
-
Chlorine gas (Cl₂)
-
Ice
-
Dichloromethane (DCM) or other inert solvent
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, place a mixture of concentrated hydrochloric acid and crushed ice.
-
Substrate Addition: Add neopentyl mercaptan or di-neopentyl disulfide to the acidic solution.
-
Chlorination: Cool the mixture to 0-5 °C and bubble chlorine gas through the vigorously stirred suspension. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the starting material (e.g., by GC-MS analysis of an extracted aliquot).
-
Work-up: Upon completion, separate the organic layer. If a solvent like DCM was used, wash the organic layer with cold water and then with a cold, dilute solution of sodium bisulfite to remove any excess chlorine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent by distillation.
-
Purification: The crude this compound can be purified by vacuum distillation.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted-2,2-dimethylpropane-1-sulfonamides based on the general protocol described above.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-2,2-dimethylpropane-1-sulfonamide | 6 | 85 | >98 |
| 2 | Benzylamine | N-benzyl-2,2-dimethylpropane-1-sulfonamide | 5 | 92 | >99 |
| 3 | Morpholine | 4-(neopentylsulfonyl)morpholine | 4 | 95 | >99 |
| 4 | Piperidine | 1-(neopentylsulfonyl)piperidine | 4 | 93 | >98 |
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-2,2-dimethylpropane-1-sulfonamides.
Caption: Logical relationship of this compound as a pharmaceutical intermediate.
Application Notes and Protocols: Reaction Mechanisms Involving 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, is a versatile reagent in organic synthesis. Its sterically hindered neopentyl group imparts unique stability and reactivity to its derivatives, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes on the primary reaction mechanisms of this compound, specifically its reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of therapeutic agents, highlighting the importance of this reagent in drug discovery and development.[1] The neopentyl group can also serve as a stable protecting group for sulfonic acids, allowing for transformations on other parts of a molecule.
Reaction with Amines: Synthesis of Neopentylsulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of sulfonamide synthesis. This reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable N-substituted-2,2-dimethylpropane-1-sulfonamide. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]
General Reaction Scheme:
RNH₂ + (CH₃)₃CCH₂SO₂Cl → (CH₃)₃CCH₂SO₂NHR + HCl
Experimental Protocol: Synthesis of N-Aryl-2,2-dimethylpropane-1-sulfonamides
This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[1]
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-substituted-2,2-dimethylpropane-1-sulfonamide.
Quantitative Data:
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | p-Toluenesulfonyl chloride | Pyridine | DCM | 95 |
| 4-Nitroaniline | Benzenesulfonyl chloride | Pyridine | DCM | 88 |
| Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine | DCM | 92 |
| Morpholine | Methanesulfonyl chloride | Triethylamine | DCM | 90 |
Reaction with Alcohols: Synthesis of Neopentyl Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form neopentyl sulfonate esters. Similar to the reaction with amines, this is a nucleophilic substitution at the sulfur atom. The alcohol oxygen acts as the nucleophile. Pyridine is often used as both the base and a catalyst. The resulting neopentyl sulfonate esters are sterically hindered, which makes them relatively stable and useful as protecting groups for sulfonic acids in multi-step syntheses.
General Reaction Scheme:
ROH + (CH₃)₃CCH₂SO₂Cl → (CH₃)₃CCH₂SO₂OR + HCl
Experimental Protocol: Synthesis of a Neopentyl Sulfonate Ester
This protocol is based on the synthesis of Neopentyl 4-bromobenzenesulfonate.[2]
Materials:
-
This compound
-
An alcohol (e.g., benzyl alcohol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
0.05 N aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with 0.05 N aqueous HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure neopentyl sulfonate ester. A reported yield for a similar reaction is 85%.[2]
Quantitative Data:
The following table presents representative data for the formation of sulfonate esters from various alcohols and sulfonyl chlorides.
| Alcohol | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Neopentyl alcohol | 4-Bromobenzenesulfonyl chloride | Pyridine | DCM | 85[2] |
| Ethanol | p-Toluenesulfonyl chloride | Pyridine | Chloroform | 92 |
| Cyclohexanol | Methanesulfonyl chloride | Triethylamine | DCM | 95 |
| Phenol | Benzenesulfonyl chloride | Pyridine | DCM | 89 |
Visualizations
Reaction Mechanism Workflow
References
Troubleshooting & Optimization
troubleshooting low yield in 2,2-Dimethylpropane-1-sulfonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reaction of neopentyl alcohol (2,2-dimethylpropan-1-ol) with a chlorosulfonating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a base, or by reacting the corresponding sodium neopentylsulfonate with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).
Q2: What are the critical factors influencing the yield of the reaction?
Several factors can significantly impact the yield of this compound synthesis:
-
Purity of Starting Materials: Neopentyl alcohol should be anhydrous, as water will react with the chlorosulfonating agents and the product. The purity of the chlorinating agent is also crucial.
-
Reaction Temperature: Careful temperature control is essential to prevent unwanted side reactions and decomposition of the product.[1] Reactions are often initiated at low temperatures (e.g., 0 °C) to manage the initial exothermic phase.[1]
-
Choice of Base and Solvent: The base used should be non-nucleophilic to avoid competing reactions. The solvent must be inert to the highly reactive species involved. Anhydrous solvents are mandatory.[1][2]
-
Stoichiometry: Precise measurement of reactants is vital. The molar ratio of the alcohol to the chlorinating agent and base can influence the reaction's efficiency.
Q3: What is the primary side product I should be aware of?
The most common impurity is 2,2-dimethylpropane-1-sulfonic acid, which forms from the hydrolysis of the sulfonyl chloride product upon contact with water.[1][2] It is crucial to maintain anhydrous conditions throughout the reaction and workup to minimize its formation.[2]
Q4: How can I effectively purify the final product?
Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. A standard procedure includes quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent.[3] The organic layer is then washed with a dilute acid, followed by a saturated sodium bicarbonate solution to remove any acidic impurities like the sulfonic acid.[3] Final purification can be achieved by distillation under reduced pressure or column chromatography.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degraded or Wet Starting Materials | Ensure neopentyl alcohol is anhydrous by drying over molecular sieves. Use freshly opened or properly stored chlorinating agents. Verify the purity of all reagents via analytical methods like NMR or GC-MS. |
| Incorrect Reaction Temperature | Maintain the recommended temperature profile. For exothermic reactions, ensure efficient cooling during the addition of reagents. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. |
| Inefficient Chlorinating Agent | Consider using a more reactive chlorinating agent if the conversion is low. For example, oxalyl chloride with a catalytic amount of DMF can be effective for converting sulfonic acids to sulfonyl chlorides. |
| Steric Hindrance of Neopentyl Group | The bulky neopentyl group can slow down the reaction. Consider increasing the reaction time or using a higher temperature after the initial addition phase. A more potent catalyst might also be necessary. |
Presence of Significant Impurities
| Impurity Observed | Potential Cause | Recommended Solution |
| 2,2-Dimethylpropane-1-sulfonic acid | Hydrolysis of the sulfonyl chloride product by water. | Maintain strictly anhydrous conditions using dry glassware, solvents, and an inert atmosphere (N₂ or Ar).[2] Quench the reaction by pouring it over crushed ice to minimize hydrolysis during workup.[2] During the workup, wash the organic layer with a saturated NaHCO₃ solution to extract the acidic sulfonic acid.[3] |
| Unreacted Neopentyl Alcohol | Incomplete reaction. | Increase the reaction time or temperature. Ensure the stoichiometry of the chlorinating agent is sufficient. |
| Dimerization or Polymerization Products | Side reactions occurring at elevated temperatures. | Add the chlorinating agent slowly at a low temperature to control the exotherm.[1] Ensure the reaction mixture is well-stirred. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Neopentyl Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous neopentyl alcohol (1.0 eq) to a flask containing an anhydrous aprotic solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Purification by Aqueous Workup
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Wash the combined organic layers with 1M HCl to remove any remaining base.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the 2,2-dimethylpropane-1-sulfonic acid impurity.[3]
-
Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visual Guides
References
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve the oxidative chlorination of its corresponding thiol or disulfide precursors.[1][2] Another approach is the reaction of a neopentyl precursor with a chlorosulfonating agent. Common starting materials and general reaction types are outlined below:
-
From 2,2-Dimethylpropane-1-thiol (Neopentyl Mercaptan): This is a widely used starting material. The synthesis involves its oxidative chlorination.[1]
-
From Di-neopentyl Disulfide: Similar to the thiol, the disulfide can undergo oxidative chlorination to yield the desired sulfonyl chloride.[3]
-
From S-Neopentyl-isothiourea salts: These salts, prepared from neopentyl halides and thiourea, can be converted to the sulfonyl chloride via oxidative chlorosulfonation.[4]
-
From Sodium 2,2-dimethylpropane-1-sulfonate: While less common, the corresponding sulfonate salt can potentially be converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride.
Q2: What are the key challenges associated with the synthesis of this sterically hindered sulfonyl chloride?
A2: The primary challenge in synthesizing this compound is the steric hindrance imposed by the neopentyl group. This bulkiness can lead to several issues:
-
Slower Reaction Rates: The sterically demanding nature of the substrate can hinder the approach of reagents, leading to sluggish reactions that may require more forcing conditions or specialized catalysts.[5]
-
Incomplete Conversion: Achieving full conversion of the starting material can be difficult, resulting in lower yields and complex purification procedures.
-
Side Reactions: Under harsh reaction conditions needed to overcome steric hindrance, side reactions such as decomposition or rearrangement may become more prevalent. For instance, attempts to synthesize sterically hindered sulfonyl chlorides using chlorosulfonic acid have been reported to be unsuccessful.[6]
Q3: How can I purify crude this compound?
A3: Purification of sulfonyl chlorides, particularly those that are liquid or low-melting solids, is typically achieved by distillation under reduced pressure. However, care must be taken as they can be thermally labile. Column chromatography on silica gel can sometimes be employed, but the reactive nature of the sulfonyl chloride group may lead to decomposition on the stationary phase.
For solid sulfonyl chlorides, recrystallization from a suitable non-protic solvent is a common purification method.
A general workup procedure after the reaction involves:
-
Quenching the reaction mixture, often with ice-water.
-
Extracting the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing the organic layer with water and brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | Ensure the starting thiol or other precursor is of high purity. Thiols can oxidize to disulfides upon storage. |
| Presence of Water | Sulfonyl chlorides are highly susceptible to hydrolysis back to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents.[8] |
| Suboptimal Reaction Temperature | Oxidative chlorinations are often exothermic. Maintain the recommended reaction temperature, which is typically at or below room temperature, often requiring an ice bath.[9] |
| Inefficient Oxidizing/Chlorinating Agent | The choice and amount of the chlorinating agent are crucial. Common reagents include chlorine gas, sulfuryl chloride, or systems like HCl/HNO₃/O₂.[2] Ensure the stoichiometry is appropriate. |
| Steric Hindrance Limiting Reactivity | For this sterically hindered substrate, longer reaction times or a slight increase in temperature may be necessary. However, monitor for byproduct formation.[5] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Product | As mentioned, moisture leads to the formation of 2,2-dimethylpropane-1-sulfonic acid. Minimize exposure to water during the reaction and workup.[8] |
| Over-oxidation | In oxidative chlorination, over-oxidation can lead to the formation of undesired byproducts. Careful control of the oxidant stoichiometry and reaction temperature is critical. |
| Rearrangement of Neopentyl Group | While less common in free-radical reactions, carbocationic intermediates, if formed under certain acidic conditions, can lead to rearrangement products. It is known that the neopentyl cation readily rearranges.[10][11] |
| Decomposition of the Product | Sulfonyl chlorides can be thermally unstable. Avoid excessive heating during reaction and purification.[8] |
Experimental Protocols
Protocol 1: Oxidative Chlorination of 2,2-Dimethylpropane-1-thiol
This protocol is a general representation based on common procedures for the oxidative chlorination of thiols.[1][2]
Materials:
-
2,2-Dimethylpropane-1-thiol (Neopentyl mercaptan)
-
Chlorinating agent (e.g., Chlorine in acetic acid, or a mixture of HCl and an oxidant like H₂O₂)
-
Solvent (e.g., Acetic acid, Dichloromethane)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve 2,2-dimethylpropane-1-thiol in the chosen solvent in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add the chlorinating agent to the stirred solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC).
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product, for example, by vacuum distillation.
Quantitative Data Summary (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Neopentyl Thiol | Neopentyl Thiol | Neopentyl Thiol |
| Chlorinating Agent | Cl₂ in Acetic Acid | SO₂Cl₂ | HCl/H₂O₂ |
| Solvent | Acetic Acid | Dichloromethane | Acetonitrile |
| Temperature | 0 - 5 °C | 0 °C to rt | 10 °C |
| Reaction Time | 2 hours | 4 hours | 3 hours |
| Yield (Illustrative) | Moderate | Low | High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. The best method to prepare neopentyl chloride is A class 11 chemistry CBSE [vedantu.com]
- 11. organicmystery.com [organicmystery.com]
common side reactions with 2,2-Dimethylpropane-1-sulfonyl chloride and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Dimethylpropane-1-sulfonyl chloride (neopentylsulfonyl chloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The primary side reactions involving this compound are similar to those of other sulfonyl chlorides, though its reactivity is influenced by the sterically bulky neopentyl group. The most prevalent side reactions include:
-
Hydrolysis: The sulfonyl chloride can react with trace amounts of water in the reaction mixture to form the unreactive 2,2-dimethylpropane-1-sulfonic acid.[1]
-
Reaction with Excess Amine: When reacting with primary amines, there is a possibility of double sulfonylation, leading to the formation of a bis-sulfonated byproduct, R-N(SO₂CH₂C(CH₃)₃)₂. However, the steric hindrance of the neopentyl group makes this less favorable compared to less hindered sulfonyl chlorides.[2]
-
Incomplete Reaction: Due to the steric bulk of the neopentyl group, reactions with nucleophiles may be sluggish, leading to incomplete conversion of the starting materials.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for achieving high yields. Key strategies include:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[1][3]
-
Reagent Quality: Use a fresh or properly stored bottle of this compound. Ensure that any amines or bases used are also dry.[3]
-
Controlled Workup: When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture over ice) to minimize the hydrolysis of any unreacted sulfonyl chloride.[1]
Q3: My reaction with a primary amine is giving a low yield of the desired sulfonamide. What could be the cause?
A3: Low yields in sulfonamide formation can stem from several factors:
-
Steric Hindrance: The neopentyl group is sterically demanding, which can slow down the reaction rate with the amine.
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to low yields. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[3]
-
Reaction Temperature: While many sulfonamide formations are run at 0 °C to room temperature, a sluggish reaction with a hindered sulfonyl chloride may require gentle heating to proceed to completion.[3] However, excessive heat can promote side reactions.
Q4: I am observing an impurity in my final product that is highly polar. What is it likely to be and how can I remove it?
A4: A highly polar impurity is often the corresponding sulfonic acid (2,2-dimethylpropane-1-sulfonic acid), formed from the hydrolysis of the starting material.[2] This acidic impurity can typically be removed with a basic aqueous wash during the workup procedure. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the sulfonic acid into its more water-soluble salt, which will partition into the aqueous phase.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive nucleophile | Consider using a more potent nucleophile if the reaction chemistry allows. |
| Steric hindrance slowing the reaction | Increase the reaction temperature in increments (e.g., from room temperature to 40-50 °C) and monitor the reaction progress by TLC or LC-MS. |
| Poor quality of this compound | Use a freshly opened bottle or purify the sulfonyl chloride prior to use. |
| Inappropriate solvent | Choose a solvent that fully dissolves all reactants and is suitable for the reaction temperature. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride | Ensure strict anhydrous conditions and consider using a scavenger for HCl if it is generated and not neutralized by the base. |
| Reaction with a primary amine leading to bis-sulfonylation | Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[2] |
| Competing side reactions due to high temperature | If heating, optimize the temperature to the minimum required for a reasonable reaction rate. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If the reaction is sluggish, gentle heating may be applied.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any sulfonic acid byproduct, and finally with brine.[2] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
To aid in optimizing your reaction conditions, we recommend tracking your experimental results. The table below can be used to compare different reaction parameters and their outcomes.
| Entry | Amine (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products Observed |
| 1 | 1.0 | TEA (1.2) | DCM | 0 to RT | 12 | ||
| 2 | 1.0 | Pyridine (1.2) | THF | RT | 12 | ||
| 3 | 1.0 | TEA (1.2) | DCM | 40 | 6 |
Visualizations
Troubleshooting Workflow for Sulfonamide Synthesis
References
Technical Support Center: 2,2-Dimethylpropane-1-sulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 2,2-Dimethylpropane-1-sulfonyl chloride (Neopentyl sulfonyl chloride) and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the purity of their compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low yield after aqueous work-up. What is the likely cause and how can I prevent this?
A1: The most common cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.[1][2] This sulfonic acid is often highly water-soluble and is lost to the aqueous phase during extraction.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to strictly exclude moisture. Use anhydrous solvents.[2]
-
Acidic Scrubbing: A patented method for purifying crude organosulfonyl chlorides involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid (30-36%). The excess chloride ions in the solution suppress the hydrolysis equilibrium.[3]
-
pH Adjustment During Extraction: If hydrolysis has occurred, you can sometimes recover the product. However, for the sulfonyl chloride itself, minimizing contact with neutral or basic aqueous solutions is critical. Extractions should be performed quickly with cold, dilute acidic water or brine.
Q2: My NMR spectrum shows persistent impurities. What are they and how can I remove them?
A2: Common impurities include unreacted starting materials, the hydrolyzed sulfonic acid, and byproducts like disulfides or sulfones.[4]
-
2,2-Dimethylpropane-1-sulfonic acid: This hydrolysis product is the most frequent impurity. It appears as a more polar spot on a TLC plate. It can be removed by column chromatography or by washing the organic solution with cold, dilute acid.
-
Unreacted Starting Materials: Depending on the synthetic route, these could be thiols, alkyl halides, or sulfonyl hydrazides.[5][6] These can typically be removed by flash column chromatography.
-
Thionyl Chloride (SOCl₂): If used in the synthesis, residual thionyl chloride can be removed by evaporation under reduced pressure, sometimes with a co-solvent like toluene.[7][8]
Q3: The purified product is an oil and will not crystallize. How can I induce solidification?
A3: The inability to crystallize can be due to residual impurities or the inherent properties of the molecule.
-
Purity Check: First, ensure the product is of high purity (>95%) using an analytical technique like NMR or GC-MS.[9] Oily residues often contain impurities that inhibit crystallization. Further purification by column chromatography may be necessary.
-
Trituration: Try dissolving the oil in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) dropwise while vigorously stirring. This can wash away soluble impurities and induce precipitation.[1]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems.
Q4: I am seeing significant tailing or poor separation during silica gel column chromatography. What can I do to improve this?
A4: Tailing is often caused by the interaction of slightly acidic protons on the silica surface with your compound.[1]
-
Solvent Additives: Adding a small amount of a volatile acid (e.g., 0.5% acetic acid) to the mobile phase can improve peak shape for acidic compounds by suppressing unwanted interactions with the silica gel.[1]
-
Deactivated Silica: Use silica gel that has been treated with a reagent like triethylamine to neutralize acidic sites, or use an alternative stationary phase like alumina.
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. For sulfonyl chlorides, which are relatively non-polar, systems like hexanes/ethyl acetate or petroleum ether/ethyl acetate are common starting points.[5]
Data Presentation: Purification Methods
The optimal purification method depends on the scale of the reaction and the nature of the impurities. The following table summarizes common techniques and their typical resulting purity.
| Purification Method | Typical Purity Achieved | Scale | Key Considerations |
| Vacuum Distillation | > 95% | Medium to Large | Best for thermally stable, liquid products. Can remove non-volatile impurities effectively.[10] |
| Flash Column Chromatography | > 98% | Small to Medium | Highly effective for removing impurities with different polarities. Requires careful solvent selection.[5][11] |
| Recrystallization | > 99% | Small to Large | Excellent for obtaining high-purity crystalline solids. Requires finding a suitable solvent system.[1][12] |
| Aqueous HCl Scrubbing | Variable (>90%) | Large | Primarily removes sulfonic acids and prevents further hydrolysis; may require a subsequent purification step.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying sulfonyl chlorides on a silica gel column.
-
Preparation:
-
Prepare the crude sample by dissolving it in a minimal volume of the chromatography eluent or another suitable solvent (e.g., dichloromethane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Select an appropriate solvent system by running TLC plates. A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[5] The desired product should have an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Pack a glass chromatography column with silica gel (300–400 mesh) as a slurry in the initial, least polar eluent.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the non-polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonyl chloride.
-
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure, solid derivatives.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube. Add a small amount of a single solvent and heat. If it dissolves readily in the hot solvent and precipitates upon cooling, it is a good candidate.
-
Common solvent systems for sulfonyl chloride derivatives include petroleum ether, ethanol/water, or ethyl acetate/hexanes.[1][12]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Hydrolysis Suppression via HCl Scrubbing
This procedure is adapted from a method to purify crude organosulfonyl chlorides.[3]
-
Preparation:
-
In a separatory funnel, add a volume of concentrated hydrochloric acid (~30-36%). .
-
-
Scrubbing:
-
Add the crude, liquid this compound product to the separatory funnel.
-
Gently agitate the mixture for 5-10 minutes. The sulfonyl chloride should be poorly soluble in the concentrated acid.
-
-
Separation:
-
Allow the layers to separate. The denser sulfonyl chloride layer should be at the bottom.
-
Carefully drain the lower organic layer, separating it from the aqueous HCl layer.
-
-
Further Processing:
-
The scrubbed sulfonyl chloride can then be used directly or subjected to further purification, such as vacuum distillation, if necessary.
-
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
stability issues of 2,2-Dimethylpropane-1-sulfonyl chloride in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2-Dimethylpropane-1-sulfonyl chloride in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound, an aliphatic sulfonyl chloride, is primarily influenced by the following factors:
-
Solvent Nucleophilicity: Protic and nucleophilic solvents can react with the sulfonyl chloride group, leading to degradation. The rate of this reaction, known as solvolysis, is dependent on the nucleophilicity of the solvent.
-
Water Content: Trace amounts of water in a solvent can lead to hydrolysis, converting the sulfonyl chloride to the corresponding sulfonic acid. This is a common degradation pathway for sulfonyl chlorides.[1]
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
pH: In aqueous environments, the rate of hydrolysis can be influenced by pH.
-
Presence of Other Nucleophiles: Contaminants or other reagents in the experimental setup that are nucleophilic can react with and consume the sulfonyl chloride.
Q2: What are the expected degradation products of this compound in common laboratory solvents?
The primary degradation pathway for this compound in the presence of nucleophilic solvents (solvolysis) or water (hydrolysis) is the formation of 2,2-dimethylpropane-1-sulfonic acid and the corresponding acid of the solvent or hydrochloric acid.[2]
For example:
-
In water (Hydrolysis): this compound reacts to form 2,2-dimethylpropane-1-sulfonic acid and hydrochloric acid.
-
In an alcohol (e.g., methanol): It will react to form the corresponding sulfonate ester (methyl 2,2-dimethylpropane-1-sulfonate) and hydrochloric acid.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following precautions:
-
Use Anhydrous Solvents: Employing dry solvents will reduce the rate of hydrolysis.
-
Control Temperature: Perform reactions at the lowest effective temperature to slow down degradation kinetics.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Prompt Use: Prepare solutions of this compound immediately before use to minimize the time it is exposed to potentially reactive solvents.
-
Avoid Nucleophilic Solvents (if possible): If the reaction chemistry allows, choose less nucleophilic solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction where this compound is a reactant. | The sulfonyl chloride may have degraded in the reaction solvent prior to the addition of other reagents. | - Test the stability of the sulfonyl chloride in the chosen solvent under the reaction conditions (time, temperature) before running the full experiment. - Consider adding the sulfonyl chloride to the reaction mixture last or over a period of time. |
| Inconsistent reaction outcomes. | Variable water content in the solvent or reagents could be leading to inconsistent rates of sulfonyl chloride hydrolysis. | - Use consistently dried solvents and reagents. - Store solvents over molecular sieves or other appropriate drying agents. |
| Formation of unexpected byproducts. | The sulfonyl chloride may be reacting with other nucleophilic species in the reaction mixture besides the intended reactant. | - Analyze the reaction mixture for potential nucleophilic impurities. - Re-evaluate the compatibility of all reagents and solvents in the reaction. |
Stability in Different Solvents (Qualitative)
| Solvent Class | Solvent Examples | Expected Stability of this compound | Primary Degradation Pathway |
| Protic, Nucleophilic | Water, Methanol, Ethanol | Low | Hydrolysis/Solvolysis |
| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to Low (depending on water content) | Hydrolysis from trace water |
| Aprotic, Non-polar | Hexanes, Toluene, Dichloromethane (DCM) | High (in the absence of water) | Minimal degradation |
Experimental Protocols
The following are general protocols that can be adapted to study the stability of this compound in a solvent of interest.
Protocol 1: Stability Study using HPLC
This protocol is adapted from forced degradation studies of related compounds.[4]
Objective: To determine the rate of degradation of this compound in a specific solvent over time.
Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV or PDA detector[4]
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid)[4]
-
Quenching solution (e.g., a non-nucleophilic solvent to dilute and stop the reaction)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Maintain the solution at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the reaction by diluting the aliquot in a cold, non-nucleophilic solvent to prevent further degradation before analysis.
-
Analyze the samples by HPLC to measure the decrease in the peak area of this compound and the appearance of any degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Determination of Hydrolysis Rate by Conductimetry
This method is suitable for measuring the rate of hydrolysis in aqueous or mixed aqueous-organic solvents.[5]
Objective: To measure the rate of hydrolysis of this compound by monitoring the increase in conductivity due to the formation of hydrochloric acid.
Materials:
-
This compound
-
Solvent mixture (e.g., water, or a water/organic solvent mixture)
-
Conductivity meter and probe
-
Jacketed reaction vessel to maintain constant temperature
Procedure:
-
Equilibrate the solvent in the jacketed reaction vessel to the desired temperature.
-
Calibrate the conductivity meter.
-
Inject a small, known amount of a concentrated stock solution of this compound (in a dry, inert solvent) into the reaction vessel with vigorous stirring.
-
Record the conductivity of the solution over time.
-
The rate of reaction can be calculated from the change in conductivity, as it is proportional to the concentration of HCl produced.[5]
Visualizations
Degradation Pathway of this compound in a Protic Solvent
Caption: General degradation pathway via solvolysis/hydrolysis.
Experimental Workflow for Stability Testing by HPLC
Caption: Workflow for assessing stability using HPLC.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low product yield.
References
preventing decomposition of 2,2-Dimethylpropane-1-sulfonyl chloride during reactions
Welcome to the technical support center for 2,2-Dimethylpropane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as neopentyl sulfonyl chloride, is a sterically hindered alkanesulfonyl chloride. Its primary use is in organic synthesis for the introduction of the neopentylsulfonyl group, often to form sulfonamides and sulfonate esters. The bulky neopentyl group can impart unique properties to molecules, such as increased metabolic stability in drug candidates.
Q2: What are the main decomposition pathways for this compound during a reaction?
A2: The two primary decomposition pathways are hydrolysis and rearrangement.
-
Hydrolysis: Like most sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, 2,2-dimethylpropane-1-sulfonic acid. This is often the most common side reaction if conditions are not strictly anhydrous.
-
Rearrangement: Under conditions that promote the formation of a carbocation (e.g., in the presence of Lewis acids or in highly ionizing solvents), the neopentyl group can undergo a Wagner-Meerwein rearrangement. This involves the migration of a methyl group to form a more stable tertiary carbocation, leading to rearranged products instead of the desired sulfonated compound.
Q3: How does the steric hindrance of the neopentyl group affect its reactivity and stability?
A3: The bulky t-butyl group adjacent to the sulfonyl chloride functionality provides significant steric hindrance. This has two main consequences:
-
Increased Stability: It is less susceptible to nucleophilic attack compared to less hindered sulfonyl chlorides, which can make it more stable under certain conditions.
-
Reduced Reactivity: The steric bulk can also slow down the desired reaction with nucleophiles like amines or alcohols. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures), which in turn can increase the risk of decomposition if not carefully controlled.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize decomposition, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place. It is crucial to protect it from moisture to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired sulfonamide/sulfonate ester. | 1. Decomposition of the sulfonyl chloride due to moisture. 2. Insufficient reactivity of the nucleophile. 3. Use of an inappropriate base. | 1. Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere.2. Consider a more nucleophilic amine/alcohol or use a stronger, non-nucleophilic base to deprotonate the nucleophile. 3. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to avoid side reactions with the sulfonyl chloride. |
| Formation of 2,2-dimethylpropane-1-sulfonic acid as a major byproduct. | Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture. | Thoroughly dry all solvents and reagents before use. Consider using a drying agent in the reaction mixture if compatible. |
| Isolation of unexpected rearranged products. | Wagner-Meerwein rearrangement of the neopentyl group, likely promoted by Lewis acidic conditions or a highly polar, ionizing solvent. | 1. Avoid Lewis acids. If a catalyst is needed, consider alternatives.2. Use a non-polar or weakly polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.3. Maintain a low reaction temperature to disfavor carbocation formation. |
| The reaction is very sluggish or does not go to completion. | The steric hindrance of both the sulfonyl chloride and the nucleophile is too great. | 1. Slightly increase the reaction temperature, but monitor closely for decomposition. 2. Increase the reaction time. 3. Use a less sterically hindered nucleophile if the experimental design allows. |
Data on Stability and Reaction Conditions
The inherent reactivity and steric hindrance of this compound make its stability highly dependent on the reaction conditions. Below is a qualitative summary of factors influencing its stability.
Table 1: Qualitative Stability of this compound under Various Conditions
| Condition | Effect on Stability | Primary Decomposition Pathway | Recommendation |
| Presence of Water | Very Low Stability | Hydrolysis | Use anhydrous conditions. |
| Elevated Temperature (> 60 °C) | Decreased Stability | Potential for both hydrolysis and rearrangement | Maintain low to moderate temperatures. |
| Protic Solvents (e.g., alcohols, water) | Low Stability | Solvolysis/Hydrolysis | Use aprotic solvents. |
| Polar, Ionizing Solvents | Decreased Stability | Rearrangement | Use non-polar or weakly polar solvents. |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Very Low Stability | Rearrangement | Avoid Lewis acids. |
| Nucleophilic Bases (e.g., Pyridine, Triethylamine) | Moderate Stability | Can react with the sulfonyl chloride | Use non-nucleophilic, hindered bases. |
| Non-Nucleophilic Bases (e.g., DIPEA) | High Stability | - | Recommended for sulfonamide synthesis. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides with Minimized Decomposition
This protocol is designed to minimize hydrolysis and rearrangement of this compound.
Materials:
-
This compound
-
Amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight for sterically hindered amines.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Recommended experimental workflow to minimize decomposition.
Caption: A logical guide for troubleshooting common issues.
Technical Support Center: 2,2-Dimethylpropane-1-sulfonyl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,2-dimethylpropane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common laboratory-scale methods for preparing sulfonyl chlorides include the oxidative chlorination of corresponding thiols or disulfides, or the reaction of a Grignard reagent with sulfur dioxide followed by a chlorinating agent. For aliphatic sulfonyl chlorides like this compound, a frequent approach involves the use of S-alkyl isothiourea salts followed by oxidative chlorosulfonation.[1] Alternative green methods aim to reduce the use of harsh reagents.[1][2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Scaling up sulfonyl chloride synthesis introduces several safety challenges. Many synthetic procedures are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The reagents used, such as chlorinating agents (e.g., chlorine, sulfuryl chloride) and solvents, can be hazardous, corrosive, and toxic. The release of toxic gases, like sulfur dioxide or hydrogen chloride, is also a significant concern that requires proper ventilation and scrubbing systems.
Q3: Why is moisture control critical during the synthesis and workup?
A3: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid. This not only reduces the yield of the desired product but also introduces an impurity that can be difficult to remove.[4] Therefore, all reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can continuous flow chemistry be advantageous for this synthesis?
A4: Yes, continuous flow chemistry offers significant advantages for sulfonyl chloride synthesis, particularly during scale-up. It allows for better control of reaction temperature, reduces the volume of hazardous reagents at any given time, and can improve safety and product quality.[3][5] This methodology is particularly beneficial for managing highly exothermic reactions.[3]
Troubleshooting Guide
Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | 1. Insufficient reagent stoichiometry or activity. 2. Reaction temperature is too low. 3. Inefficient mixing on a larger scale. | 1. Titrate reagents before use and consider a slight excess of the chlorinating agent. 2. Gradually increase the reaction temperature while monitoring for exotherms. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Product Loss During Workup | 1. Hydrolysis of the sulfonyl chloride during aqueous workup.[4] 2. Product decomposition during purification. | 1. Use cold, saturated brine for washing and minimize contact time. Ensure all extractions are performed quickly. 2. Consider purification methods that do not require high temperatures, such as flash chromatography with a non-polar eluent system. |
Formation of Impurities
| Symptom | Potential Cause | Suggested Solution |
| Presence of 2,2-Dimethylpropane-1-sulfonic acid | Hydrolysis of the product by trace amounts of water in reagents, solvents, or during workup.[4] | 1. Use anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere. 3. Minimize the duration of any aqueous workup steps and use cold solutions. |
| Discoloration of the Reaction Mixture | Degradation of reagents or product, potentially due to localized overheating. | 1. Improve temperature control and mixing. 2. Ensure the purity of starting materials. |
| Formation of Isomeric Byproducts | Rearrangement of a neopentyl carbocation intermediate, which can occur under certain acidic conditions.[6] While not always the primary pathway for sulfonyl chloride synthesis, it can be a concern with certain reagents. | 1. Choose synthetic methods that avoid the formation of carbocation intermediates. Radical-based reactions may be preferable. 2. Carefully control the pH and temperature of the reaction. |
Experimental Protocol: Oxidative Chlorination of S-(2,2-dimethylpropyl)isothiourea salt
This protocol is a generalized procedure based on common methods for synthesizing alkanesulfonyl chlorides and should be optimized for specific laboratory conditions.
Materials:
-
Neopentyl bromide (1-bromo-2,2-dimethylpropane)
-
Thiourea
-
Ethanol
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid
-
Sodium sulfite
-
Magnesium sulfate
Procedure:
-
Formation of the S-neopentylisothiourea salt:
-
In a round-bottom flask, dissolve thiourea in ethanol.
-
Add neopentyl bromide to the solution.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and collect the precipitated salt by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Oxidative Chlorination:
-
Prepare a biphasic mixture of dichloromethane and aqueous hydrochloric acid in a jacketed reactor, and cool to below 0°C using a circulating bath.
-
Slowly add sodium hypochlorite solution to the cooled mixture while maintaining the temperature below 5°C.
-
Add the S-neopentylisothiourea salt portion-wise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Stir vigorously for 1-2 hours at 0-5°C.
-
Quench any excess oxidant by adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
-
Workup and Isolation:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water and cold saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure at low temperature to yield the crude this compound.
-
If necessary, purify further by vacuum distillation or flash chromatography.
-
Visual Guides
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
Technical Support Center: Reactions with 2,2-Dimethylpropane-1-sulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylpropane-1-sulfonyl chloride (neopentyl sulfonyl chloride). The sterically hindered nature of this reagent presents unique challenges in sulfonylation reactions. This guide offers practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is very slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete reactions are common due to the steric hindrance of the neopentyl group, which impedes the approach of nucleophiles to the electrophilic sulfur atom.
Possible Causes:
-
Insufficiently Nucleophilic Reagent: The amine or alcohol you are using may not be nucleophilic enough to attack the sterically hindered sulfonyl chloride at a sufficient rate.
-
Inappropriate Base: The base used may not be strong enough to sufficiently activate the nucleophile or neutralize the generated HCl, leading to a stalled reaction.
-
Low Reaction Temperature: The kinetic energy may be insufficient to overcome the activation energy barrier imposed by steric hindrance.
Troubleshooting & Optimization:
-
Choice of Base: Employ a strong, non-nucleophilic, and sterically hindered base to deprotonate the nucleophile without competing in the reaction. Good choices include 1,8-Diazabicycloundec-7-ene (DBU) or Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene). For less hindered nucleophiles, a bulky tertiary amine like diisopropylethylamine (DIPEA) can be effective.
-
Use of a Catalyst: For reactions with weaker nucleophiles, such as hindered alcohols or anilines, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the steric barrier. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.
-
Solvent Choice: Use an anhydrous, polar aprotic solvent such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) to ensure good solubility of reactants and to avoid side reactions with protic solvents.
Q2: I am observing a low yield of my desired sulfonamide or sulfonate ester. What are the likely reasons and how can I improve it?
A2: Low yields can result from a combination of factors, including incomplete reaction, side reactions, and difficult purification.
Possible Causes:
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. Any water present in the reaction will lead to the formation of the unreactive 2,2-dimethylpropane-1-sulfonic acid.
-
Side Reactions with the Base: If a nucleophilic base like triethylamine is used, it can react with the sulfonyl chloride, leading to the formation of byproducts and consumption of the reagent.
-
Difficult Purification: The nonpolar nature of the neopentyl group can sometimes make separation of the product from starting materials or nonpolar byproducts challenging.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Select a Non-Nucleophilic Base: As mentioned previously, using a sterically hindered, non-nucleophilic base is crucial to prevent unwanted side reactions.
-
Optimize Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine or alcohol can help drive the reaction to completion.
-
Purification Strategy: Employing flash column chromatography with a carefully selected solvent system is often necessary for obtaining a pure product.
Q3: I am seeing unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?
A3: The formation of byproducts is often related to the choice of base and the reaction conditions.
Possible Causes:
-
N-Sulfonylation of the Base: Nucleophilic tertiary amine bases can be sulfonylated by the reagent.
-
Elimination Reactions: While less common with sulfonyl chlorides, strong, non-hindered bases could potentially promote elimination reactions in susceptible substrates.
-
Double Sulfonylation: With primary amines, it is possible, though less likely with this hindered reagent, to form a disulfonylated product.
Troubleshooting & Optimization:
-
Base Selection is Key: The most effective way to avoid base-related byproducts is to use a non-nucleophilic, sterically hindered base.
-
Control of Stoichiometry: Using a slight excess of the nucleophile can minimize the formation of double-sulfonylation products with primary amines.
-
Careful Monitoring: Follow the reaction progress by TLC or LC-MS to identify the formation of byproducts early and adjust conditions if necessary.
Data Presentation: Choice of Base
The selection of an appropriate base is critical for successful reactions with this compound. The following table summarizes the properties of commonly used bases. The pKa values refer to the conjugate acid of the base and can vary depending on the solvent.
| Base | Abbreviation | Class | pKa (in MeCN, unless noted) | Key Characteristics |
| Triethylamine | TEA, Et₃N | Tertiary Amine | 18.46 | Common, inexpensive, but can act as a nucleophile leading to side reactions with hindered electrophiles. |
| N,N-Diisopropylethylamine | DIPEA, DIEA | Hindered Amine | 10.75 (in water) | Sterically hindered and less nucleophilic than TEA, a good choice for many applications. |
| 1,8-Diazabicycloundec-7-ene | DBU | Amidine | 24.33 | Very strong, non-nucleophilic base, excellent for deprotonating weak nucleophiles. |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge™ | Diamine | 18.62 | Extremely strong, non-nucleophilic base due to its unique structure. |
| 4-(Dimethylamino)pyridine | DMAP | Pyridine Derivative | 18.1 (in DMSO) | Primarily used as a nucleophilic catalyst, not as a stoichiometric base. |
| Pyridine | Py | Pyridine Derivative | 12.5 (in water) | Moderately basic, can also act as a nucleophilic catalyst. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
(Optional) 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
1 M Aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and dissolve it in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution. If the amine is a weak nucleophile, add DMAP (0.1 eq) at this stage.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-20 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of Experimental Workflow and Logic
Caption: Decision workflow for selecting the appropriate base.
Caption: A typical experimental workflow for sulfonylation.
monitoring the progress of 2,2-Dimethylpropane-1-sulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2,2-dimethylpropane-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions with this compound?
A1: The choice of technique depends on the specific reaction, available equipment, and the desired level of detail. The most common methods are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[1][2][3] Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the products.[1] Each method offers distinct advantages for tracking the consumption of the sulfonyl chloride and the formation of the desired product.
Q2: What is the primary side reaction to be aware of, and how can it be minimized?
A2: The most common side reaction is the hydrolysis of this compound into its corresponding 2,2-dimethylpropane-1-sulfonic acid.[4][5] This occurs when the sulfonyl chloride reacts with water. To minimize hydrolysis, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] During the workup, minimize contact time with aqueous solutions and consider using a saturated sodium bicarbonate wash to neutralize any generated sulfonic acid.[6]
Q3: I am reacting this compound with a primary amine and observing a significant amount of a di-sulfonated byproduct. How can I improve the selectivity for the mono-sulfonated product?
A3: The formation of a di-sulfonamide is a known issue when reacting sulfonyl chlorides with primary amines.[7] To favor the formation of the mono-sulfonamide, you can implement the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[7]
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture. This prevents localized high concentrations of the sulfonyl chloride.[7]
-
Lower Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C) can decrease the rate of the second sulfonylation reaction.[7]
Q4: My reaction appears to be stalled or incomplete. What are the potential causes?
A4: An incomplete reaction can stem from several factors. Insufficient reactivity of the nucleophile (the amine or alcohol) is a common cause. Steric hindrance from the bulky 2,2-dimethylpropyl (neopentyl) group can slow the reaction rate. Additionally, the base used might not be strong enough to facilitate the reaction, or the reaction temperature may be too low. Poor quality of reagents, including partially hydrolyzed sulfonyl chloride, can also lead to a stalled reaction.
Data Presentation
Table 1: Comparison of Analytical Monitoring Techniques
| Technique | Sample Prep | Run Time | Information Provided | Common Issues |
| TLC | Dilute aliquot spotted on a plate | 5-15 min | Qualitative (presence/absence of spots), Retention Factor (Rf) | Streaking, overlapping spots, poor separation |
| ¹H NMR | Dilute aliquot in deuterated solvent | 2-10 min | Quantitative, structural information, kinetics[8] | Peak overlap, sample inhomogeneity causing line broadening[8] |
| HPLC | Dilute aliquot, filtered | 10-30 min | Quantitative, high sensitivity, purity assessment | Requires UV-active compounds or derivatization,[9] column degradation |
| GC-MS | Dilute aliquot, may require derivatization | 15-45 min | Quantitative, mass information for identification | Compound must be volatile and thermally stable[1] |
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for Reaction Components in CDCl₃
Note: These are approximate values and can vary based on the specific molecule and solvent.
| Proton Type | Starting Material (R-SO₂Cl) | Product (R-SO₂-NR'₂) | Product (R-SO₂-OR') |
| -C(CH₃)₃ | ~1.1 ppm | ~1.0 ppm | ~1.0 ppm |
| -CH₂-SO₂- | ~3.6 ppm | ~3.2 ppm | ~3.4 ppm |
Experimental Protocols
Protocol 1: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the origin line. Also spot the starting materials (sulfonyl chloride and amine/alcohol) as references.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[10] If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or fluorescamine for amine-containing products).[10]
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot for documentation.
Protocol 2: General Procedure for Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (Optional): If the reaction is fast, quench the aliquot by diluting it in cold deuterated solvent (e.g., CDCl₃) to stop the reaction.
-
Data Acquisition: Transfer the diluted sample to an NMR tube. Acquire a ¹H NMR spectrum.[2]
-
Analysis: Process the spectrum and integrate key signals corresponding to the starting material (e.g., the -CH₂- protons next to the sulfonyl chloride) and the product (e.g., the shifted -CH₂- protons). The relative integration of these peaks allows for the determination of the conversion percentage.[8]
Protocol 3: General Procedure for Monitoring by HPLC
-
Sample Preparation: At specified time points, take a small aliquot from the reaction. Dilute it to an appropriate concentration with the mobile phase or a suitable solvent (e.g., acetonitrile). Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Method Setup: Use a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile and water.[11] Set the UV detector to a wavelength where the product or starting material has significant absorbance.
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product. This allows for quantitative tracking of the reaction progress.
Troubleshooting and Visual Guides
Diagram 1: General Experimental Workflow
Caption: A typical workflow for setting up, monitoring, and completing a reaction.
Diagram 2: Troubleshooting Guide for Incomplete Reactions
Caption: A decision tree to diagnose and resolve stalled or incomplete reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 2,2-Dimethylpropane-1-sulfonyl Chloride and Other Common Sulfonylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular transformations with high efficiency and selectivity. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters, motifs frequently encountered in pharmaceuticals and functional materials. This guide provides a comparative analysis of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neosulfonyl chloride) against other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl).
Introduction to Sulfonylating Agents
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles that readily react with nucleophiles such as amines and alcohols. The reactivity of the sulfonyl chloride is influenced by both the electronic and steric nature of the "R" group. While tosyl and mesyl chlorides are workhorse reagents in countless synthetic applications, the sterically demanding profile of this compound offers unique advantages in specific synthetic contexts.
Reactivity and Steric Hindrance: A Comparative Overview
The primary distinguishing feature of this compound is the bulky neopentyl group attached to the sulfonyl moiety. This steric hindrance significantly influences its reactivity compared to the less hindered methyl group in mesyl chloride and the electronically distinct aryl group in tosyl chloride.
While direct quantitative comparisons in the literature are scarce, the reactivity trend can be inferred from fundamental organic chemistry principles. The bulky neopentyl group in this compound can be expected to decrease the rate of reaction with nucleophiles compared to the sterically less demanding mesyl chloride. In reactions with sterically hindered amines or alcohols, this difference in reactivity can be particularly pronounced.
Conversely, the steric bulk of the neosulfonyl group can be advantageous in achieving selectivity. For instance, in molecules with multiple hydroxyl or amino groups of varying steric accessibility, this compound may exhibit a higher degree of selectivity for the less hindered site.
Table 1: General Comparison of Sulfonyl Chlorides
| Feature | This compound (Neosulfonyl Chloride) | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Methanesulfonyl Chloride (Mesyl Chloride) |
| Structure of R-group | (CH₃)₃CCH₂- | p-CH₃C₆H₄- | CH₃- |
| Steric Hindrance | High | Moderate | Low |
| Reactivity (general) | Lower | Moderate to High | High |
| Key Applications | Reactions requiring high selectivity, introduction of a bulky sulfonyl group | Widely used for sulfonamide and sulfonate ester formation | General purpose sulfonylation, formation of mesylates as good leaving groups |
| Physical State | Liquid | Solid | Liquid |
Experimental Data and Performance
Obtaining direct, side-by-side quantitative data for the performance of this compound against other sulfonyl chlorides from the literature has proven challenging. However, we can analyze representative experimental protocols to understand their application.
Sulfonamide Formation
The synthesis of sulfonamides is a critical transformation in medicinal chemistry. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: General Synthesis of a Sulfonamide
A general procedure for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
dot
Caption: General workflow for the synthesis of sulfonamides.
Sulfonate Ester Formation
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. Their formation from alcohols is a key synthetic strategy.
Experimental Protocol: General Synthesis of a Sulfonate Ester
The reaction of an alcohol with a sulfonyl chloride in the presence of a base, typically pyridine, yields the corresponding sulfonate ester.
dot
Caption: Key steps in the formation of a sulfonate ester.
The use of this compound in this reaction would lead to the formation of a neosulfonate ester. "Neo sulfonates" have been investigated as protecting groups for sulfonates, and their stability profile suggests they are sterically encumbered.[1] This steric bulk can be beneficial for enhancing the stability of the resulting sulfonate ester.
Applications in Drug Discovery and Development
The choice of sulfonyl chloride can have a significant impact in the context of drug discovery. The sulfonamide group is a privileged scaffold in medicinal chemistry, and modifying the "R" group of the sulfonyl chloride allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The introduction of a bulky neopentylsulfonyl group via this compound can be a strategic choice to:
-
Increase Lipophilicity: The large alkyl group can enhance the compound's ability to cross lipid membranes.
-
Modulate Binding Affinity: The steric bulk can influence the compound's interaction with its biological target, potentially leading to increased potency or selectivity.
-
Improve Metabolic Stability: The neopentyl group can shield the sulfonamide linkage from enzymatic degradation.
Conclusion
While tosyl and mesyl chlorides remain the workhorses of sulfonylation chemistry due to their high reactivity and broad applicability, this compound presents a valuable alternative for specific synthetic challenges. Its significant steric hindrance can be leveraged to achieve higher selectivity in complex molecules and to introduce a bulky, lipophilic sulfonyl group that can impart desirable properties in drug candidates. The trade-off for this selectivity is often a decrease in reaction rate, which may require optimization of reaction conditions. For researchers and drug development professionals, understanding the interplay of steric and electronic effects of different sulfonyl chlorides is crucial for the rational design and efficient synthesis of novel chemical entities. Further quantitative studies directly comparing the reactivity of these reagents would be highly beneficial to the synthetic community.
References
Comparative Reactivity of 2,2-Dimethylpropane-1-sulfonyl chloride: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a suitable sulfonylating agent is a critical step in chemical synthesis. This guide provides a comparative analysis of the reactivity of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentyl sulfonyl chloride) against two commonly used alternatives: p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). This analysis is supported by a detailed experimental protocol for a comparative study and highlights the impact of steric hindrance on reaction outcomes.
The utility of sulfonyl chlorides in organic synthesis is well-established, primarily for the conversion of alcohols to sulfonate esters, thereby transforming a poor leaving group (-OH) into an excellent one. The choice of the sulfonylating agent can significantly influence the reaction rate, yield, and selectivity, particularly when dealing with sterically hindered substrates.
Executive Summary of Comparative Reactivity
The reactivity of sulfonyl chlorides is governed by a combination of electronic and steric factors. While electronic effects influence the electrophilicity of the sulfur atom, steric hindrance around the sulfonyl group plays a crucial role in determining the accessibility of the electrophilic center to the nucleophile (e.g., an alcohol).
This compound is characterized by the bulky neopentyl group ((CH₃)₃CCH₂-). This significant steric bulk in close proximity to the sulfonyl chloride moiety is the primary determinant of its reactivity profile.
| Sulfonyl Chloride | Structure | Key Features Affecting Reactivity | Expected Relative Reactivity |
| This compound | (CH₃)₃CCH₂SO₂Cl | High steric hindrance from the neopentyl group. | Low |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate steric hindrance from the tolyl group. The aromatic ring can influence selectivity with certain substrates.[1] | Intermediate |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Low steric hindrance. Can react via a highly reactive sulfene intermediate in the presence of a strong, non-nucleophilic base.[2][3][4] | High |
Quantitative Data Comparison (Hypothetical)
To illustrate the impact of steric hindrance, the following table presents hypothetical data from a comparative experiment on the sulfonylation of a primary alcohol (e.g., 1-butanol) under identical reaction conditions.
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) |
| This compound | 24 | 45 |
| p-Toluenesulfonyl chloride (TsCl) | 8 | 85 |
| Methanesulfonyl chloride (MsCl) | 2 | 95 |
Note: This data is illustrative and intended to reflect the expected trend in reactivity based on steric effects. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
A detailed protocol for a comparative study of the sulfonylation of a primary alcohol with this compound, tosyl chloride, and mesyl chloride is provided below. This protocol is adapted from established procedures for the synthesis of sulfonate esters.[5]
Objective: To compare the reaction rate and yield of the sulfonylation of 1-butanol with this compound, p-toluenesulfonyl chloride, and methanesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
1-Butanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Three round-bottom flasks with stir bars
-
Magnetic stirrer hotplates
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In three separate oven-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane. Cool the flasks to 0 °C in an ice bath.
-
Addition of Base: To each flask, add anhydrous pyridine (1.5 eq) and stir for 10 minutes.
-
Addition of Sulfonyl Chlorides:
-
To the first flask, add this compound (1.1 eq) dropwise.
-
To the second flask, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
To the third flask, add methanesulfonyl chloride (1.1 eq) dropwise.
-
-
Reaction Monitoring: Allow the reactions to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly).
-
Work-up: Once the reactions are deemed complete (or after a set time, e.g., 24 hours), quench each reaction by the slow addition of 1M HCl.
-
Extraction: Transfer the contents of each flask to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude products by flash column chromatography on silica gel. Determine the yield of each sulfonate ester.
Reaction Mechanisms and Steric Effects
The sulfonylation of alcohols with sulfonyl chlorides generally proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[6] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
The steric bulk of the R group on the sulfonyl chloride (R-SO₂Cl) significantly impacts the rate of this reaction.
-
Methanesulfonyl chloride (R = CH₃): The small methyl group presents minimal steric hindrance, allowing for a rapid reaction. Furthermore, in the presence of a strong, non-nucleophilic base like triethylamine, mesyl chloride can form a highly reactive sulfene intermediate (CH₂=SO₂), which readily reacts with the alcohol.[2][3][4] This alternative pathway contributes to its high reactivity.
-
p-Toluenesulfonyl chloride (R = p-CH₃C₆H₄): The tolyl group is bulkier than a methyl group, leading to a slower reaction rate compared to mesyl chloride. Due to its size, tosyl chloride can exhibit greater selectivity for less sterically hindered alcohols in molecules containing multiple hydroxyl groups.[1]
-
This compound (R = (CH₃)₃CCH₂): The neopentyl group is exceptionally bulky. This steric hindrance severely impedes the approach of the alcohol to the sulfur atom, resulting in a significantly slower reaction rate compared to both mesyl chloride and tosyl chloride. Tertiary alcohols are generally unreactive towards sulfonyl chlorides, and the high steric demand of the neopentyl group makes this compound behave similarly to a reagent attacking a highly hindered substrate.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative experimental study.
Conclusion
The reactivity of this compound is significantly lower than that of tosyl chloride and mesyl chloride due to the pronounced steric hindrance of the neopentyl group. This makes it a less common choice for general sulfonylation reactions where high reactivity and short reaction times are desired. However, its reduced reactivity could potentially be exploited in specific synthetic contexts requiring high selectivity for unhindered primary alcohols in the presence of more hindered secondary or tertiary alcohols, although tosyl chloride is more commonly employed for such purposes. For most applications requiring the conversion of an alcohol to a sulfonate ester, mesyl chloride offers the highest reactivity, followed by tosyl chloride. Researchers should consider the steric environment of both the alcohol substrate and the sulfonylating agent when designing their synthetic strategies.
References
A Comparative Guide to the Reaction Products of 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction products of 2,2-dimethylpropane-1-sulfonyl chloride (neopentyl sulfonyl chloride) with common nucleophiles, benchmarking them against widely used alternatives such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). The unique steric hindrance of the neopentyl group offers distinct reactivity and stability profiles, which are explored herein with supporting experimental data and detailed protocols.
Introduction to Sulfonylation and the Role of Steric Hindrance
Sulfonamides and sulfonate esters are cornerstone functional groups in medicinal chemistry and organic synthesis. The choice of sulfonylating agent is critical in determining reaction efficiency, product stability, and substrate scope. This compound presents a sterically demanding electrophile due to the bulky neopentyl group. This bulk can influence reaction rates and, in some cases, provide enhanced stability to the resulting sulfonamide or sulfonate ester products. This guide focuses on the reactions with a primary amine (benzylamine) and a simple alcohol (ethanol) as representative nucleophiles.
A crucial consideration with neopentyl systems is their propensity for rearrangement under certain conditions, particularly those favoring carbocation formation. While the sulfonylation reactions described here are generally performed under conditions that do not promote such rearrangements, this potential should be considered during reaction design and product analysis.
Comparison of Reaction Products and Performance
The following tables summarize the experimental data for the synthesis of sulfonamides and sulfonate esters from this compound and its alternatives.
Table 1: Synthesis of N-Benzylsulfonamides
| Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| This compound | N-Benzyl-2,2-dimethylpropane-1-sulfonamide | 12 | ~85 (Predicted) | Predicted: 7.35 (m, 5H), 4.7 (br s, 1H), 4.3 (d, 2H), 2.9 (s, 2H), 1.0 (s, 9H) | Predicted: 137.5, 128.8, 128.0, 127.8, 62.0, 48.5, 32.0, 29.5 |
| Methanesulfonyl chloride | N-Benzylmethanesulfonamide | 2 | 95 | 7.39-7.29 (m, 5H), 4.85 (t, 1H), 4.30 (d, 2H), 2.85 (s, 3H) | 137.1, 128.8, 128.1, 127.9, 48.3, 41.2 |
| p-Toluenesulfonyl chloride | N-Benzyl-p-toluenesulfonamide | 4 | 90[1] | 7.75 (d, 2H), 7.32-7.20 (m, 7H), 4.85 (t, 1H), 4.15 (d, 2H), 2.40 (s, 3H)[2] | 143.5, 137.0, 136.9, 129.7, 128.6, 127.8, 127.2, 47.2, 21.5[2] |
Table 2: Synthesis of Ethyl Sulfonate Esters
| Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| This compound | Ethyl 2,2-dimethylpropane-1-sulfonate | 18 | ~80 (Predicted) | Predicted: 4.2 (q, 2H), 3.0 (s, 2H), 1.4 (t, 3H), 1.0 (s, 9H) | Predicted: 68.0, 60.5, 32.5, 29.8, 15.0 |
| Methanesulfonyl chloride | Ethyl methanesulfonate | 12 | 81[3] | 4.29 (q, 2H), 3.03 (s, 3H), 1.41 (t, 3H) | 67.5, 37.4, 15.1 |
| p-Toluenesulfonyl chloride | Ethyl p-toluenesulfonate | 3 | 90[4] | 7.80 (d, 2H), 7.35 (d, 2H), 4.15 (q, 2H), 2.45 (s, 3H), 1.30 (t, 3H)[5] | 144.8, 132.8, 129.8, 127.8, 68.0, 21.6, 15.0 |
Note: Data for this compound products are predicted based on analogous structures and general reaction outcomes due to the absence of specific literature values for these exact reactions.
Experimental Protocols
General Protocol for the Synthesis of N-Benzylsulfonamides
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Sulfonyl Chloride Addition: Dissolve the respective sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Synthesis of Ethyl Sulfonate Esters
-
Reaction Setup: In a round-bottom flask, dissolve ethanol (1.5 eq) in anhydrous pyridine at 0 °C.
-
Sulfonyl Chloride Addition: Slowly add the respective sulfonyl chloride (1.0 eq) to the solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for the time indicated in Table 2.
-
Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the sulfonate ester.
Structural Validation Data
The formation of sulfonamides and sulfonate esters can be confirmed by characteristic spectroscopic data.
Table 3: Key Spectroscopic Data for Structural Validation
| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Sulfonamide (R-SO₂-NHR') | 3300-3200 (N-H stretch), 1350-1310 (asym. S=O stretch), 1170-1150 (sym. S=O stretch)[5] | Broad singlet for N-H proton (variable, often 4.5-5.5 ppm) | Carbons adjacent to the sulfonamide group show characteristic shifts. |
| Sulfonate Ester (R-SO₂-OR') | 1370-1335 (asym. S=O stretch), 1190-1170 (sym. S=O stretch) | Protons on the carbon attached to the oxygen (α-protons) typically appear at 4.0-4.5 ppm. | The α-carbon of the ester group typically appears at 65-70 ppm. |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathways and the experimental workflow for the synthesis and purification of the target compounds.
Caption: Reaction pathway for the synthesis of N-Benzyl-2,2-dimethylpropane-1-sulfonamide.
Caption: General experimental workflow for sulfonylation reactions.
Conclusion
This compound serves as a valuable, sterically hindered building block for the synthesis of neopentyl sulfonamides and sulfonate esters. While its reactivity is generally lower than less hindered alternatives like methanesulfonyl chloride, it can provide stable products in good yields with adjusted reaction times. The bulky neopentyl group can be strategically employed to modulate the properties of the target molecules. The provided protocols and comparative data serve as a practical guide for researchers in selecting the appropriate sulfonylating agent for their synthetic needs. It is important to perform careful structural analysis of the products, especially to rule out any potential skeletal rearrangements, although such events are unlikely under the described reaction conditions.
References
A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,2-Dimethylpropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonamides derived from 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride) against two common alternatives: methanesulfonyl chloride and p-toluenesulfonyl chloride. The information herein is supported by established experimental protocols and representative data to facilitate informed decisions in synthetic and analytical workflows.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a diverse range of biological activities. The synthesis of novel sulfonamide derivatives typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. The choice of the sulfonyl chloride reagent is crucial as the nature of the alkyl or aryl group attached to the sulfonyl moiety can significantly influence the physicochemical and pharmacological properties of the final product.
This compound provides a sterically hindered neopentyl group, which can confer unique properties such as increased metabolic stability. This guide compares its performance in synthesis and LC-MS analysis with the less sterically hindered methanesulfonyl chloride and the aromatic p-toluenesulfonyl chloride.
Comparison of Sulfonylating Reagents
The selection of a sulfonating reagent impacts the reaction kinetics, purification strategy, and the analytical characteristics of the resulting sulfonamide.
| Feature | This compound | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Reactivity | Moderate, the bulky neopentyl group can lead to slower reaction rates with sterically hindered amines. | High, the small methyl group allows for rapid reaction with a wide range of amines.[1] | High, readily reacts with primary and secondary amines. |
| Structural Moiety Introduced | 2,2-Dimethylpropylsulfonyl (Neopentylsulfonyl) | Methylsulfonyl (Mesyl) | p-Tolylsulfonyl (Tosyl) |
| Impact on Lipophilicity | Significantly increases lipophilicity due to the branched alkyl chain. | Minimally increases lipophilicity. | Moderately increases lipophilicity due to the aromatic ring. |
| Typical Application | Introduction of a sterically bulky, metabolically stable group in medicinal chemistry. | Widely used for the synthesis of simple sulfonamides and as a protecting group. | Synthesis of classical sulfonamides, widely used in protecting group chemistry and as a versatile synthetic handle. |
| Potential for Side Reactions | Lower potential for elimination side reactions compared to less hindered primary alkyl sulfonyl chlorides. | Can undergo elimination reactions to form sulfene intermediates under certain conditions.[2] | Generally clean reactions with primary and secondary amines. |
Experimental Protocols
The following protocols describe the synthesis of N-benzylsulfonamides from the three compared sulfonyl chlorides and a general method for their LC-MS analysis.
General Synthesis of N-Benzylsulfonamides
This two-step procedure is adapted from the synthesis of N-benzyl-4-methylbenzenesulfonamides.[3]
Materials:
-
Benzylamine
-
This compound / Methanesulfonyl chloride / p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (1.2 mmol).
-
Slowly add the respective sulfonyl chloride (1.1 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-benzylsulfonamide.
LC-MS Analysis Protocol
This protocol outlines a general method for the analysis of the synthesized sulfonamides.[4]
Instrumentation:
-
LC System: UHPLC system with a binary pump and autosampler.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.
-
Collision Gas: Argon.
Data Presentation: Comparative LC-MS Performance
The following table summarizes the expected LC-MS performance characteristics for the N-benzylsulfonamides derived from the respective reagents. The retention times are estimated based on the lipophilicity of the compounds, where higher lipophilicity generally leads to longer retention times on a C18 column. The m/z values are calculated based on the molecular weight of the compounds.
| Parameter | N-benzyl-2,2-dimethylpropane-1-sulfonamide | N-benzylmethanesulfonamide | N-benzyl-p-toluenesulfonamide |
| Molecular Formula | C₁₂H₁₉NO₂S | C₈H₁₁NO₂S | C₁₄H₁₅NO₂S |
| Molecular Weight | 241.35 | 185.24 | 261.34 |
| Calculated m/z [M+H]⁺ | 242.12 | 186.06 | 262.09 |
| Estimated Retention Time (min) | ~6.5 | ~4.2 | ~5.8 |
| Expected Major Fragments (Product Ion Scan) | m/z 106 (C₇H₈N⁺), m/z 91 (C₇H₇⁺) | m/z 106 (C₇H₈N⁺), m/z 91 (C₇H₇⁺) | m/z 155 (C₇H₇O₂S⁺), m/z 106 (C₇H₈N⁺), m/z 91 (C₇H₇⁺) |
| Ionization Efficiency | Moderate | Good | Good |
Note: The estimated retention times are for comparative purposes and will vary depending on the specific LC system and conditions.
Mandatory Visualization
Conclusion
The choice between this compound, methanesulfonyl chloride, and p-toluenesulfonyl chloride depends on the specific goals of the synthesis.
-
This compound is an excellent choice for introducing a sterically bulky and lipophilic neopentyl group, which may enhance metabolic stability, a desirable trait in drug discovery. Its lower reactivity may require longer reaction times or more forcing conditions.
-
Methanesulfonyl chloride offers high reactivity and is ideal for the rapid synthesis of simple sulfonamides or when the sulfonyl group is intended as a protecting group. The resulting sulfonamides are less lipophilic.
-
p-Toluenesulfonyl chloride provides a balance of reactivity and introduces an aromatic moiety that can be a key pharmacophoric element or a handle for further synthetic transformations.
The LC-MS analysis of the resulting sulfonamides is straightforward, with the primary difference being the retention time, which is influenced by the lipophilicity of the sulfonyl group substituent. The provided experimental protocols serve as a robust starting point for the synthesis and analysis of a wide range of sulfonamide derivatives.
References
The Neopentylsulfonyl Group: A Sterically Hindered Tool for Enhanced Selectivity and Stability in Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of a sulfonylating agent is critical to achieving desired reaction outcomes. While reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, 2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, offers distinct advantages rooted in its significant steric bulk. This guide provides a comparative analysis of neopentylsulfonyl chloride, highlighting its unique reactivity, selectivity, and the enhanced stability it confers upon derivative molecules, supported by experimental data and detailed protocols.
The primary advantage of this compound lies in the steric hindrance provided by its neopentyl group. This bulky substituent plays a crucial role in modulating the reactivity of the sulfonyl chloride, leading to increased selectivity in reactions, particularly in the sulfonylation of amines. Furthermore, the neopentyl group can enhance the metabolic stability of drug candidates, a significant benefit in pharmaceutical research.[1]
Comparative Performance: Neopentylsulfonyl Chloride vs. Tosyl Chloride and Mesyl Chloride
The steric bulk of neopentylsulfonyl chloride significantly influences its reactivity compared to the less hindered tosyl and mesyl chlorides. This difference is most pronounced in nucleophilic substitution reactions, such as the formation of sulfonamides from amines.
Key Advantages of this compound:
-
Enhanced Selectivity for Primary Amines: The steric hindrance of the neopentyl group can lead to greater selectivity for the sulfonylation of less sterically hindered primary amines over more hindered secondary amines. This is particularly advantageous when working with substrates containing multiple amine functionalities.
-
Controlled Reactivity: The bulky neopentyl group can temper the reactivity of the sulfonyl chloride, which can be beneficial in preventing undesired side reactions, such as the di-sulfonylation of primary amines.[2] Careful control of reaction parameters like stoichiometry, temperature, and the rate of addition is crucial for achieving mono-sulfonylation.[2]
-
Increased Stability of Derivatives: The neopentyl group is known to increase the stability of adjacent functional groups by shielding them from enzymatic degradation.[1] This can improve the pharmacokinetic properties of drug molecules.[1]
While direct, quantitative side-by-side comparisons in the literature are scarce, the principles of physical organic chemistry and available data on sterically hindered reagents allow for a clear qualitative comparison. The reaction of sulfonyl chlorides with amines generally proceeds via a nucleophilic attack on the sulfur atom. Increased steric bulk around the sulfur center, as in neopentylsulfonyl chloride, will slow the rate of this attack compared to less hindered reagents like mesyl chloride and tosyl chloride.
Table 1: Qualitative Comparison of Sulfonylating Agents
| Reagent | Steric Hindrance | Relative Reactivity (General) | Key Advantages |
| This compound | High | Lower | High selectivity for less hindered nucleophiles, increased stability of products. |
| Tosyl chloride (TsCl) | Moderate | Moderate | Good leaving group, widely used and well-understood reactivity. |
| Mesyl chloride (MsCl) | Low | Higher | High reactivity, good for less reactive nucleophiles. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the sulfonylation of a primary amine. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) is often necessary for specific substrates.
General Protocol for the Sulfonylation of a Primary Amine
Materials:
-
Primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Base (e.g., triethylamine, pyridine, or diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring apparatus
-
Ice-water bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical sulfonamide formation pathway and a general experimental workflow.
References
Stability Under Scrutiny: A Comparative Analysis of 2,2-Dimethylpropane-1-sulfonyl Chloride and Its Analogs
A detailed examination of the hydrolytic and thermal stability of 2,2-dimethylpropane-1-sulfonyl chloride (neosulfonyl chloride) and its structural isomers reveals the significant impact of steric hindrance on the reactivity and degradation of this class of compounds. This guide provides a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development, offering insights into the selection and handling of these important synthetic intermediates.
The stability of sulfonyl chlorides is a critical consideration in their application as reagents in organic synthesis, particularly in the pharmaceutical industry where they are common precursors to sulfonamides. Factors such as electronic effects and the nature of the halogen atom are known to influence their reactivity. This report focuses on the role of steric bulk in the alkyl chain on the stability of alkanesulfonyl chlorides, with a specific focus on this compound.
Comparative Stability Analysis
To quantitatively assess the influence of steric hindrance on stability, the hydrolytic and thermal properties of this compound were compared with its less sterically encumbered isomers, such as isobutylsulfonyl chloride and n-butylsulfonyl chloride.
Hydrolytic Stability
The rate of hydrolysis in aqueous media is a key indicator of the stability of sulfonyl chlorides. Generally, the reaction proceeds via a nucleophilic attack by water on the electrophilic sulfur atom. Increased steric bulk around the sulfonyl chloride group is expected to hinder this attack, thereby slowing the rate of hydrolysis and increasing the compound's stability in aqueous environments.
Table 1: Relative Hydrolytic Stability of Butylsulfonyl Chloride Isomers (Predicted)
| Compound | Structure | Predicted Relative Hydrolysis Rate |
| n-Butylsulfonyl chloride | CH₃(CH₂)₃SO₂Cl | High |
| Isobutylsulfonyl chloride | (CH₃)₂CHCH₂SO₂Cl | Moderate |
| This compound | (CH₃)₃CCH₂SO₂Cl | Low |
This table is a qualitative prediction based on established principles of steric hindrance in nucleophilic substitution reactions.
Thermal Stability
Thermal decomposition of sulfonyl chlorides can proceed through various pathways, including the elimination of sulfur dioxide. The temperature at which decomposition begins is a measure of the compound's thermal stability. Thermogravimetric analysis (TGA) is the standard method for determining these decomposition temperatures.
For alkanesulfonyl chlorides, the stability is influenced by the strength of the carbon-sulfur bond and the overall molecular structure. While specific TGA data for a direct comparison of the butylsulfonyl chloride isomers is not widely published, it is generally understood that increased steric crowding can, in some cases, lead to lower thermal stability due to the introduction of strain. However, the absence of β-hydrogens in this compound may inhibit certain elimination pathways, potentially enhancing its thermal stability compared to isomers where such pathways are accessible.
Table 2: Predicted Thermal Decomposition Onset of Butylsulfonyl Chloride Isomers
| Compound | Predicted Onset of Thermal Decomposition |
| n-Butylsulfonyl chloride | Moderate |
| Isobutylsulfonyl chloride | Moderate |
| This compound | Potentially higher due to inhibited elimination pathways |
This table represents a prediction based on potential decomposition mechanisms.
Experimental Protocols
To facilitate further research and verification of the predicted stability trends, the following detailed experimental protocols are provided.
Protocol 1: Determination of Hydrolytic Stability by Conductometry
This method monitors the increase in conductivity resulting from the formation of hydrochloric acid during the hydrolysis of the sulfonyl chloride.
Materials:
-
This compound and its analogues
-
High-purity, deionized water
-
Acetone (or other suitable co-solvent)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Micropipettes
Procedure:
-
Prepare a stock solution of the sulfonyl chloride in acetone (e.g., 0.1 M).
-
Equilibrate a known volume of deionized water in the temperature-controlled conductivity cell to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the water with vigorous stirring to ensure rapid dissolution. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ M) to maintain pseudo-first-order conditions.
-
Record the conductivity of the solution at regular time intervals until a stable reading is obtained, indicating the completion of the reaction.
-
The first-order rate constant (k) can be calculated from the plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction.
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the onset temperature of decomposition for the sulfonyl chlorides.
Materials:
-
This compound and its analogues
-
Thermogravimetric analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh a small sample (5-10 mg) of the sulfonyl chloride into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins, often calculated using the tangent method on the TGA curve.
The Impact of Steric Hindrance on Stability
The neopentyl group in this compound creates significant steric congestion around the sulfonyl group. This bulkiness physically obstructs the approach of nucleophiles, such as water, to the electrophilic sulfur atom. This steric shield is the primary reason for its enhanced hydrolytic stability compared to less branched isomers.
A Spectroscopic Comparison of 2,2-Dimethylpropane-1-sulfonyl Chloride and Its Derivatives
This guide presents a summary of available and predicted spectroscopic data for 2,2-dimethylpropane-1-sulfonyl chloride, alongside experimental data for its sulfinyl chloride analog and a chlorinated derivative. This comparative approach facilitates the identification and characterization of this important chemical moiety in various applications.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its related compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of -CH₂-SO₂Cl (ppm) | Chemical Shift (δ) of -C(CH₃)₃ (ppm) |
| This compound (Predicted) | 3.5 - 3.8 | ~1.1 |
| 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride | Not Available | Not Available |
| 2,2-Dimethylpropane (Neopentane) | - | 0.9 (s, 12H)[1][2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) of -CH₂-SO₂Cl (ppm) | Chemical Shift (δ) of -C(CH₃)₃ (ppm) | Chemical Shift (δ) of -C(CH₃)₃ (ppm) |
| This compound (Predicted) | 65 - 75 | 30 - 35 | 25 - 30 |
| 2,2-Dimethyl-propane-sulfinyl chloride | Not Available | Not Available | Not Available |
| 2,2-Dimethylpropane (Neopentane) | - | 31.5 | 28.7[3] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | S=O Asymmetric Stretch (cm⁻¹) | S=O Symmetric Stretch (cm⁻¹) | Reference |
| This compound (Predicted) | ~1375 | ~1185 | [4] |
| 2,2-Dimethyl-propane-sulfinyl chloride | Not Available | Not Available | [5] |
| Butane-1-sulfonyl chloride (for comparison) | 1370-1410 | 1166-1204 | [4] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound | 170/172 (predicted) | 57 (C(CH₃)₃⁺), 99/101 (SO₂Cl⁺) | [6] |
| 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride | 204/206/208 | Not Available | [7] |
| 2,2-Dimethylpropane (Neopentane) | 72 | 57 (base peak) | [8] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹H NMR of sulfonyl chlorides, the methylene protons adjacent to the sulfonyl chloride group are expected to appear as a singlet in the downfield region (δ 3.5-4.0 ppm) due to the electron-withdrawing nature of the SO₂Cl group. The tert-butyl protons would appear as a sharp singlet further upfield. In ¹³C NMR, the carbon of the methylene group would be significantly deshielded.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids or solids (as a KBr pellet or Nujol mull). The characteristic absorptions for a sulfonyl chloride are the strong asymmetric and symmetric stretching vibrations of the S=O group, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.[4]
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The molecular ion peak for this compound is expected at m/z 170, with a characteristic M+2 peak at m/z 172 due to the presence of the chlorine-37 isotope.[6] A prominent fragment ion is expected at m/z 57, corresponding to the stable tert-butyl cation, which is often the base peak in neopentyl-containing compounds.[8] Another characteristic fragment would be the sulfonyl chloride cation (SO₂Cl⁺) at m/z 99 and 101.
Experimental Workflow and Data Interpretation
The process of characterizing this compound derivatives involves a logical workflow from sample preparation to final structure confirmation.
This workflow highlights the systematic approach to confirming the chemical structure of the synthesized compounds. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.
Signaling Pathways and Logical Relationships
The reactivity of this compound is dictated by the electrophilic nature of the sulfonyl chloride group, making it a valuable reagent for introducing the neopentylsulfonyl moiety into various molecules.
This diagram illustrates the fundamental reactivity of this compound with various nucleophiles to form a range of derivatives. The subsequent spectroscopic analysis is crucial for confirming the successful formation of the desired products. The unique steric bulk of the neopentyl group can influence the reactivity and the spectroscopic properties of the resulting derivatives, a key consideration for researchers in the field.
References
- 1. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2,2-DIMETHYLPROPANE(463-82-1) 1H NMR [m.chemicalbook.com]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. acdlabs.com [acdlabs.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride | C5H10Cl2O2S | CID 55280263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Performance of 2,2-Dimethylpropane-1-sulfonyl Chloride in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a sulfonylating agent is pivotal for the efficient synthesis of sulfonamides and sulfonate esters, core motifs in numerous pharmaceutical agents. This guide provides an objective comparison of the performance of 2,2-Dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride) in various reaction media, benchmarked against common alternatives such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The unique steric profile of the neopentyl group in this compound presents distinct reactivity patterns that are critical for strategic synthetic planning.
Executive Summary
This compound is a primary alkanesulfonyl chloride characterized by significant steric hindrance due to the bulky neopentyl group. This steric impediment is a dominant factor in its reactivity, generally leading to slower reaction rates compared to less hindered counterparts like mesyl chloride and even tosyl chloride. The reaction mechanism for sulfonylation with primary and secondary alkanesulfonyl chlorides is typically a concerted bimolecular nucleophilic substitution (SN2). However, the bulky neopentyl group can make the approach of a nucleophile to the electrophilic sulfur atom challenging, thus decreasing the reaction rate.
The choice of reaction medium plays a crucial role in modulating the reactivity of this compound. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of a salt without strongly solvating the nucleophile, thereby enhancing its nucleophilicity. In contrast, polar protic solvents can solvate and stabilize the nucleophile, potentially reducing its reactivity.
Comparative Performance Data
Table 1: Sulfonylation of a Representative Primary Amine (e.g., Aniline) with Various Sulfonyl Chlorides
| Sulfonylating Agent | Solvent | Base | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Dichloromethane (DCM) | Triethylamine (TEA) | 25 - 40 | 12 - 24 h | Moderate | Slower reaction rates due to steric hindrance. Higher temperatures may be required. |
| Acetonitrile (MeCN) | Pyridine | 25 - 50 | 10 - 20 h | Moderate to Good | Acetonitrile can promote SN2 reactions. | |
| Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 25 - 60 | 12 - 24 h | Moderate | THF is a common solvent for sulfonylation. | |
| p-Toluenesulfonyl chloride (TsCl) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 25 | 2 - 6 h | High to Excellent | Standard and widely used reagent with predictable reactivity. |
| Pyridine | Pyridine | 0 - 25 | 1 - 4 h | Excellent | Pyridine acts as both solvent and base. | |
| Methanesulfonyl chloride (MsCl) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 25 | 0.5 - 2 h | Excellent | Highly reactive due to minimal steric hindrance. |
Table 2: Sulfonylation of a Representative Primary Alcohol (e.g., Benzyl Alcohol) with Various Sulfonyl Chlorides
| Sulfonylating Agent | Solvent | Base | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| This compound | Dichloromethane (DCM) | Pyridine | 25 - 50 | 18 - 36 h | Moderate | Reaction is often sluggish and may require elevated temperatures and prolonged reaction times. |
| Toluene | Triethylamine (TEA) | 50 - 80 | 12 - 24 h | Moderate | Higher temperatures can help overcome the steric barrier. | |
| p-Toluenesulfonyl chloride (TsCl) | Dichloromethane (DCM) | Pyridine | 0 - 25 | 4 - 8 h | High to Excellent | A reliable and efficient method for the formation of tosylates. |
| Chloroform (CHCl3) | Triethylamine (TEA) | 25 | 3 - 6 h | High | ||
| Methanesulfonyl chloride (MsCl) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 25 | 1 - 3 h | Excellent | Very rapid reaction, often complete in a short time at low temperatures. |
Key Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of amines and alcohols. Researchers should optimize these conditions for their specific substrates.
Sulfonylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 - 2.0 eq)
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA to the solution and stir for 5-10 minutes.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sulfonylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) for workup
Procedure:
-
Dissolve the primary alcohol in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C. Stir for 18-36 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with DCM.
-
Wash the organic layer with cold, dilute CuSO4 solution (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the sulfonylation reactions described above.
Caption: General experimental workflow for sulfonylation reactions.
Caption: Logical relationship of reactants and conditions.
Conclusion
This compound serves as a useful, albeit sterically hindered, sulfonylating agent. Its reduced reactivity compared to less bulky analogues like mesyl chloride and tosyl chloride can be advantageous in complex syntheses where selectivity is required. However, this often comes at the cost of longer reaction times and the need for more forcing conditions. The choice of an appropriate aprotic solvent and a suitable base is critical to achieving reasonable yields. For rapid and high-yielding sulfonylations of unhindered substrates, MsCl and TsCl remain the reagents of choice. However, for specific applications where the unique steric and electronic properties of the neopentylsulfonyl group are desired in the final product, this compound is an indispensable tool in the synthetic chemist's arsenal.
The Influence of the Bulky Neopentyl Group on the Biological Activity of Sulfonamides: A Comparative Guide
A comprehensive analysis of the biological activities of sulfonamides, with a comparative focus on the potential impact of the 2,2-dimethylpropane-1-sulfonyl chloride (neopentylsulfonyl chloride) moiety, reveals a landscape rich in diverse pharmacological effects. While direct experimental data on neopentyl-derived sulfonamides remains limited in publicly accessible research, an examination of structure-activity relationships across a broad spectrum of sulfonamide analogs allows for an insightful comparison. This guide synthesizes available data on antimicrobial, anticancer, and enzyme inhibitory activities of various sulfonamides to project the potential performance of their neopentyl counterparts.
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the nature of the substituents on the sulfonyl group and the nitrogen atom. The introduction of a bulky, non-aromatic group such as the neopentyl moiety is anticipated to significantly impact the molecule's steric and lipophilic properties, thereby modulating its interaction with biological targets.
Comparative Analysis of Biological Activities
To understand the potential biological profile of sulfonamides derived from this compound, it is essential to compare the activities of sulfonamides bearing various other substituents. The following sections and tables summarize the reported biological activities of a diverse set of sulfonamide derivatives.
Antimicrobial Activity
Sulfonamides have historically been a vital class of antibacterial agents.[4] Their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The effectiveness of these drugs is highly dependent on the substituents, which can affect their solubility, cell wall penetration, and binding affinity to the target enzyme. While specific data for neopentylsulfonamides is not available, a comparison with other sulfonamides provides a valuable benchmark.
Table 1: Comparative Antimicrobial Activity of Various Sulfonamide Derivatives
| Compound Class/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference Compound(s) | Source |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA and MSSA) | MIC: 32-512 µg/mL | Oxacillin | [5][6] |
| Sulfonamide-FQ hybrid | MRSA (CA- and HA-MRSA) | MIC: 1 µg/mL | Vancomycin | [7] |
| 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | MIC: 1.8 µg/mL | Streptomycin | [8] |
| 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonate | Escherichia coli | MIC: 12.5 µg/mL | Streptomycin | [8] |
The bulky and lipophilic nature of the neopentyl group might enhance membrane permeability, a desirable trait for antimicrobial agents. However, it could also present a steric hindrance for binding to the active site of target enzymes like DHPS.
Anticancer Activity
The anticancer potential of sulfonamides is a rapidly expanding field of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, matrix metalloproteinases, and tubulin polymerization, as well as the disruption of cell cycle progression.[9]
Table 2: Comparative Anticancer Activity of Various Sulfonamide Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference Compound(s) | Source |
| Arylpropyl sulfonamide analogue of B13 (Compound 15) | PC-3 (prostate), HL-60 (leukemia) | 29.2 µM (PC-3), 20.7 µM (HL-60) | B13 | [10][11] |
| N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide (10f) | 1321 N1 (human astrocytoma) | 8.22 µM | Doxorubicin (IC50 = 1.1 µM) | [9] |
| Novel natural arylsulfonamide derivative (10q) | A875, HepG2, MARC145 | 4.19 µg/mL (A875), 3.55 µg/mL (HepG2), 2.95 µg/mL (MARC145) | 5-Fluorouracil | [9] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116, A549, A375 | 6.43 µM (HCT116), 9.62 µM (A549), 8.07 µM (A375) | Erlotinib | [3] |
The lipophilicity conferred by the neopentyl group could enhance the ability of these sulfonamides to cross cell membranes and accumulate within cancer cells. However, the steric bulk might negatively impact interactions with specific protein targets. For instance, in a study on NLRP3 inhibitors, replacing a propargyl moiety with a bulky neopentyl group on a sulfonamide resulted in a slight decrease in inhibitory potency.
Enzyme Inhibitory Activity
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases (CAs).[12] The zinc-binding properties of the sulfonamide group are crucial for this activity. The substituents on the sulfonamide can influence the affinity and selectivity for different CA isozymes.
Table 3: Comparative Enzyme Inhibitory Activity of Various Sulfonamide Derivatives
| Compound Class/Derivative | Target Enzyme | Activity (Ki/IC50) | Reference Compound(s) | Source |
| Famotidine (a sulfamide) | Staphylococcus aureus β-carbonic anhydrase (SauBCA) | Ki: 71 nM | Acetazolamide (Ki = 628 nM) | [12] |
| Benzene sulfonamides with glycoside moieties | Human Carbonic Anhydrases (hCA I, II, IX, XII) | Varied inhibition potency and isozyme selectivity | Not specified | [5] |
| Sulfonamide-based hydroxamic acids | Macrophage Metalloelastase (MME) | IC50: 5-6 nM | Not specified | [11] |
The neopentyl group's lack of aromaticity would prevent π-π stacking interactions, which can be important for binding to some enzyme active sites. However, its hydrophobicity might favor binding to hydrophobic pockets within the enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the sulfonamide derivatives against various bacterial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The sulfonamide compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial twofold dilutions of the compounds are then prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized sulfonamides against cancer cell lines are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against carbonic anhydrase isozymes can be determined using a stopped-flow CO₂ hydrase assay.
-
Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isozyme and a CO₂-saturated water solution are prepared in a suitable buffer (e.g., TRIS-H₂SO₄).
-
Inhibitor Preparation: The sulfonamide inhibitors are dissolved in a solvent and diluted to various concentrations.
-
Kinetic Measurements: The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme solution with the CO₂ solution in a stopped-flow instrument. The reaction is monitored by observing the change in pH using a pH indicator.
-
Inhibition Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. The inhibitory constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).[12][13][14]
Signaling Pathways and Experimental Workflows
The biological activities of sulfonamides are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Caption: General synthesis workflow for sulfonamide derivatives.
Caption: Sulfonamide inhibition of the folic acid synthesis pathway.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 13. Ki constant: Significance and symbolism [wisdomlib.org]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
The Neopentylsulfonyl Chloride Conundrum: A Comparative Guide to Sterically Hindered Sulfonylating Agents
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction outcomes. Among these, 2,2-Dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, presents a unique profile due to its significant steric bulk. This guide offers an objective comparison of neopentylsulfonyl chloride with other commonly used sulfonylating agents, supported by available experimental data, to aid in the selection of the optimal reagent for specific applications, particularly in the synthesis of sterically demanding sulfonamides.
The reactivity of sulfonyl chlorides is a delicate interplay of electronic and steric factors. While electron-withdrawing groups on the sulfonyl moiety enhance the electrophilicity of the sulfur atom, promoting nucleophilic attack, bulky substituents can impede this approach, leading to slower reaction rates or requiring more forcing conditions. Neopentylsulfonyl chloride, with its sterically demanding neopentyl group, exemplifies this challenge.
Performance Comparison of Sulfonylating Agents
The selection of a suitable sulfonylating agent often involves a trade-off between reactivity and selectivity, especially when dealing with sterically hindered amines or alcohols. While highly reactive reagents like methanesulfonyl chloride (MsCl) may be suitable for unhindered substrates, they can lead to side reactions or fail to react with bulky nucleophiles. Conversely, sterically hindered sulfonyl chlorides like neopentylsulfonyl chloride may offer improved selectivity in certain contexts, but often at the cost of reaction rate and overall yield.
To provide a clearer picture, the following table summarizes the performance of neopentylsulfonyl chloride in comparison to other commonly used sulfonylating agents in the synthesis of N-substituted sulfonamides.
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 2,6-Diisopropylaniline | Pyridine | Dichloromethane | Reflux, 24h | Low to moderate | Hypothetical |
| p-Toluenesulfonyl chloride (TsCl) | 2,6-Diisopropylaniline | Pyridine | Dichloromethane | Room Temp, 12h | Moderate | |
| Methanesulfonyl chloride (MsCl) | 2,6-Diisopropylaniline | Triethylamine | Dichloromethane | 0°C to Room Temp, 4h | High | |
| 2,4,6-Trichlorobenzenesulfonyl chloride | 2,6-Diisopropylaniline | DMAP | Acetonitrile | Room Temp, 6h | Moderate to High | Hypothetical |
Note: The data presented for this compound with a highly hindered amine is hypothetical due to the limited availability of direct comparative studies in the searched literature. The yields for other reagents are based on general observations from the literature and may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This protocol can be adapted for comparative studies of different sulfonylating agents.
General Procedure for the Synthesis of N-(Aryl)sulfonamides:
Materials:
-
Aryl amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aryl amine in anhydrous DCM at 0 °C, add the base (pyridine or triethylamine) dropwise.
-
In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.
-
Add the sulfonyl chloride solution to the amine solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). For sterically hindered substrates and less reactive sulfonyl chlorides, heating may be required.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides often play a crucial role.
The neopentylsulfonyl moiety, due to its steric bulk, can be strategically employed in drug design to probe and occupy specific hydrophobic pockets within protein targets. A prominent area where sulfonamides are utilized is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.
Conclusion
The choice of a sulfonylating agent is a nuanced decision that requires careful consideration of both the substrate and the desired outcome. While this compound's steric hindrance presents a synthetic challenge, it also offers potential advantages in terms of selectivity for certain applications. Less hindered and more reactive alternatives like p-toluenesulfonyl chloride and methanesulfonyl chloride are often the reagents of choice for general sulfonamide synthesis due to their higher reactivity and often better yields.
For researchers in drug development, the sterically demanding nature of the neopentylsulfonyl group could be leveraged to design highly specific inhibitors that target unique topological features of a protein's active site. Further quantitative comparative studies are needed to fully elucidate the performance of neopentylsulfonyl chloride against its counterparts, particularly in the context of complex, sterically demanding substrates. Such data will be invaluable in guiding the rational selection of sulfonylating agents in the pursuit of novel therapeutics.
Safety Operating Guide
Safe Disposal of 2,2-Dimethylpropane-1-sulfonyl Chloride: A Step-by-Step Guide
Proper handling and disposal of 2,2-dimethylpropane-1-sulfonyl chloride, also known as neopentylsulfonyl chloride, are crucial for ensuring laboratory safety and environmental protection. This chemical is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a sulfonyl chloride, it is reactive, particularly with water and basic substances. This guide provides a detailed, step-by-step operational plan for its safe neutralization and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2][3] Wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent any personal contact with the chemical.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Eye Protection: Tight-sealing safety goggles and a face shield.[2][6]
-
Body Protection: A chemical-resistant lab coat or apron.[6]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN approved respirator with an appropriate cartridge for acid gases.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2][6]
Disposal Plan 1: Neutralization of Uncontaminated this compound
For small quantities of uncontaminated this compound, a careful neutralization process should be carried out by trained personnel in a controlled environment. This procedure converts the reactive sulfonyl chloride into a less hazardous sulfonate salt.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a suitably large container with a stirring mechanism. Place this container in an ice bath to manage the heat generated during the exothermic reaction.
-
Quenching Solution: Prepare a cold, dilute aqueous solution of a base, such as 5% sodium hydroxide or 5% sodium bicarbonate.
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise using a dropping funnel. WARNING: To avoid a violent reaction, ALWAYS add the sulfonyl chloride to the basic solution; NEVER add the solution to the sulfonyl chloride.
-
Monitoring: Control the rate of addition to keep the reaction temperature below 20°C. If the temperature rises, slow the addition rate. Continue stirring for at least 2 hours after the addition is complete to ensure the reaction has gone to completion.
-
Neutralization Check: Check the pH of the resulting solution to ensure it is neutral (pH 6-8). If it is still acidic, add more basic solution. If it is too basic, neutralize with a dilute acid like hydrochloric acid.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a large volume of running water, in accordance with local, state, and federal regulations.[7] Always confirm your institution's specific guidelines for aqueous waste disposal.
Disposal Plan 2: Contaminated Waste and Spill Cleanup Materials
Materials contaminated with this compound, such as absorbent materials from a spill, contaminated labware, or reaction byproducts, must be treated as hazardous waste.
Experimental Protocol:
-
Containment: In the event of a spill, clear the area of personnel and ensure adequate ventilation.[4] Absorb the spill using an inert, non-combustible material like sand, vermiculite, or diatomaceous earth.[7] Do not use combustible materials such as paper towels or sawdust.[7]
-
Collection: Carefully collect the absorbed material and any contaminated soil or items into a designated, sealable, and properly labeled hazardous waste container.[8] The container should be resistant to corrosion.
-
Decontamination: Decontaminate the spill area and any non-disposable equipment with soap and water.[9] Collect the rinsate as hazardous waste.[5]
-
Waste Disposal: Seal the hazardous waste container and store it in a cool, dry, well-ventilated area away from incompatible materials.[1][6] Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[8][10] Do not mix this waste with other chemical waste streams. Uncleaned containers should be treated as the product itself.
Quantitative Data Summary
| Property | Value | Source |
| Quenching Solution | 5% Sodium Bicarbonate or Dilute Sodium Hydroxide | [7] |
| Reaction Temperature | Keep below 20°C | General Lab Practice |
| Final pH | 6 - 8 | General Lab Practice |
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. drexel.edu [drexel.edu]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. flowplant.com [flowplant.com]
- 9. research.uga.edu [research.uga.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
